Ethyl 2-phenylthiazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-13-11(16-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKNTXACUCMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432543 | |
| Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172678-67-0 | |
| Record name | ETHYL 2-PHENYLTHIAZOLE-5-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-phenylthiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies, including the widely utilized Hantzsch thiazole synthesis, and outlines the key analytical techniques for its structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of the thiazole ring system is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a primary and efficient method.[1][2][3] This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, a common approach involves the reaction of a benzoylthioamide with an appropriate α-haloester.
A plausible synthetic route involves the reaction of ethyl 2-chloroacetoacetate with benzamide in the presence of a suitable sulfur source like Lawesson's reagent to form the thiobenzamide in situ, followed by cyclization. Alternatively, the reaction can proceed via a pre-synthesized thiobenzamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
A representative procedure for the synthesis of thiazole derivatives via the Hantzsch method is as follows:
-
Thioamide Formation (if necessary): To a solution of benzamide in an anhydrous solvent (e.g., toluene or THF), Lawesson's reagent is added portion-wise. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude thiobenzamide is purified by recrystallization or column chromatography.
-
Cyclization: The α-halo ketone (e.g., ethyl 2-bromo-3-oxobutanoate) and the thioamide are dissolved in a suitable solvent such as ethanol or methanol.[1] The mixture is stirred, often with heating, for a specified period (e.g., 30 minutes).[1]
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The cooled solution is then poured into a beaker containing a mild base solution, such as 5% sodium carbonate, to neutralize any acid formed during the reaction.[1] The resulting precipitate is collected by filtration, washed with water, and dried.[1] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.
It is important to note that variations of this protocol exist, including one-pot multi-component reactions where the α-haloketone, thioamide, and other reagents are combined in a single step, often with the aid of a catalyst.[3]
Characterization
The structural confirmation and purity assessment of the synthesized this compound are conducted using a combination of spectroscopic and analytical techniques.
2.1 Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the thiazole ring proton, and the ethyl ester group (a quartet and a triplet). The ¹³C NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the C=O of the ester group, C=N and C=S of the thiazole ring, and the aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of this compound.[4]
2.2 Physicochemical Characterization
-
Melting Point: The melting point of the purified solid is a crucial indicator of its purity. A sharp melting point range suggests a high degree of purity.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound, which can be compared with the calculated theoretical values to confirm the empirical formula.
Data Presentation
The following tables summarize the expected and reported characterization data for thiazole derivatives, which can be used as a reference for this compound.
Table 1: Physicochemical and Mass Spectrometry Data
| Property | Expected/Reported Value |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol [5] |
| Melting Point (°C) | 70-72 (for a similar 5-phenylthiazole-2-carboxylic acid ethyl ester)[6] |
| Mass Spectrum (m/z) | M+ peak corresponding to the molecular weight. |
Table 2: Representative ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Note: This is a representative spectrum for a similar thiazole structure, as specific data for the title compound was not available in the search results.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.11 | t | 3H | -OCH₂CH ₃ |
| 4.00-4.03 | q | 2H | -OCH ₂CH₃ |
| 7.20-7.22 | d | 2H | Aromatic H |
| 7.54-7.56 | d | 2H | Aromatic H |
| 5.86 | s | 1H | Thiazole-H |
Table 3: Representative IR Spectroscopic Data (KBr)
Note: This is a representative spectrum for a similar thiazole structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3434 | N-H Stretch (if present as impurity) | |
| 2974 | C-H Stretch (aliphatic) | |
| 1702 | Strong | C=O Stretch (ester) |
| 1518 | C=N Stretch (thiazole ring) | |
| 1476, 1446 | C=C Stretch (aromatic) | |
| 1296, 1164 | C-O Stretch (ester) | |
| 760, 690 | C-H Bending (aromatic) |
Visualizations
Diagram 1: Hantzsch Thiazole Synthesis Pathway
Caption: General reaction scheme for the Hantzsch synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: A typical workflow for the synthesis and characterization of the target compound.
Diagram 3: Characterization Logic
Caption: Logical flow of analytical techniques for structural confirmation and purity assessment.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties of Ethyl 2-phenylthiazole-5-carboxylate
An In-depth Technical Guide to Ethyl 2-phenylthiazole-5-carboxylate
Introduction
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position. This molecule serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Its structural scaffold is found in molecules designed as potential antifungal and anticancer agents.[1][2] Thiazole derivatives, in general, are known to exhibit a wide range of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1] This guide provides a comprehensive overview of the chemical properties, spectral data, and relevant experimental protocols for this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 172678-67-0 | [3] |
| Molecular Formula | C₁₂H₁₁NO₂S | [3] |
| Molecular Weight | 233.29 g/mol | [3][4] |
| Appearance | White solid | [2] |
| Purity | ≥98% | [3] |
| Storage | Store at room temperature | [3] |
Computational Data
Computational chemistry provides valuable insights into the molecule's behavior and properties.
| Descriptor | Value | Reference |
| TPSA (Topological Polar Surface Area) | 39.19 Ų | [3] |
| LogP | 2.9868 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Experimental Protocols
Synthesis of this compound (Suzuki Coupling)
A common method for the synthesis of this compound is the Suzuki coupling reaction.[1] This protocol involves the palladium-catalyzed cross-coupling of a thiazole bromide with phenylboronic acid.
Reagents and Conditions:
-
Ethyl 2-bromo-5-thiazolecarboxylate (starting material)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Base (e.g., N-Methylmorpholine - NMM)
-
Solvent (e.g., Toluene, Water)
-
Reaction Temperature: Room Temperature
Procedure:
-
To a solution of Ethyl 2-bromo-5-thiazolecarboxylate in a suitable solvent system like toluene and water, add phenylboronic acid.
-
Add the palladium catalyst and a suitable ligand.
-
Introduce a base, such as N-Methylmorpholine, to the mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, the product is worked up using standard extraction and purification techniques, such as column chromatography, to yield this compound.
Hydrolysis to 2-Phenylthiazole-5-carboxylic acid
The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, a key intermediate for further derivatization, such as amide coupling.[1]
Reagents and Conditions:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Reaction Temperature: Room Temperature
Procedure:
-
Dissolve this compound in methanol.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature for several hours (e.g., 4 hours).[1]
-
Monitor the reaction progress using TLC to confirm the complete consumption of the starting material.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to approximately 5 using a hydrochloric acid solution, which will precipitate the carboxylic acid.[1]
-
Filter the resulting white solid and dry it to obtain 2-phenylthiazole-5-carboxylic acid.[1]
Biological and Medicinal Context
While this compound is primarily a synthetic intermediate, its core structure is integral to compounds with significant biological activity. Derivatives have been extensively studied as potential therapeutic agents.
-
Antifungal Activity: The 2-phenylthiazole scaffold is a key feature in a class of antifungal agents that inhibit the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for ergosterol biosynthesis in fungi. By modifying the carboxylic acid derived from this compound, researchers have developed potent CYP51 inhibitors with broad-spectrum antifungal activity.[1]
-
Anticancer Activity: Novel thiazole-5-carboxamide derivatives synthesized from related intermediates have shown promising antitumor activity against various cancer cell lines, including lung, liver, and intestine cancer cells.[2]
The following diagram illustrates the workflow from the core intermediate to the development of biologically active compounds.
References
A Technical Guide to the Spectroscopic Profile of Ethyl 2-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-phenylthiazole-5-carboxylate (CAS No. 172678-67-0). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Molecular Structure
IUPAC Name: Ethyl 2-phenyl-1,3-thiazole-5-carboxylate Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. These values are crucial for the structural elucidation and purity assessment of the compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.30 | s | 1H | H-4 (thiazole) | The proton on the thiazole ring is expected to be a singlet in the aromatic region. |
| ~7.95 - 7.90 | m | 2H | H-2', H-6' (phenyl) | Protons ortho to the thiazole substituent on the phenyl ring. |
| ~7.50 - 7.40 | m | 3H | H-3', H-4', H-5' (phenyl) | Protons meta and para to the thiazole substituent on the phenyl ring. |
| 4.35 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, showing a quartet due to coupling with the methyl protons. |
| 1.35 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, showing a triplet due to coupling with the methylene protons. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~168.0 | C=O (ester) | Carbonyl carbon of the ethyl ester. |
| ~162.0 | C-2 (thiazole) | Carbon of the thiazole ring attached to the phenyl group. |
| ~145.0 | C-5 (thiazole) | Carbon of the thiazole ring attached to the carboxylate group. |
| ~135.0 | C-4 (thiazole) | CH carbon of the thiazole ring. |
| ~132.0 | C-1' (phenyl) | Quaternary carbon of the phenyl ring attached to the thiazole. |
| ~130.0 | C-4' (phenyl) | Para carbon of the phenyl ring. |
| ~129.0 | C-3', C-5' (phenyl) | Meta carbons of the phenyl ring. |
| ~126.0 | C-2', C-6' (phenyl) | Ortho carbons of the phenyl ring. |
| ~61.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3100 | Medium | C-H stretch (aromatic) | Characteristic for C-H bonds on the phenyl and thiazole rings. |
| ~2980 | Medium | C-H stretch (aliphatic) | Characteristic for C-H bonds of the ethyl group. |
| ~1720 | Strong | C=O stretch (ester) | A strong, sharp absorption is expected for the ester carbonyl group. |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Phenyl and thiazole ring skeletal vibrations. |
| ~1250 | Strong | C-O stretch (ester) | Asymmetric C-O-C stretching of the ester group. |
| ~1100 | Medium | C-N stretch (thiazole) | Thiazole ring vibration. |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Ion | Notes |
| 233.05 | [M]⁺ | Molecular ion peak corresponding to C₁₂H₁₁NO₂S. |
| 205 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester. |
| 188 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |
| 160 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |
| 103 | [C₆H₅CN]⁺ | Fragment corresponding to benzonitrile. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Experimental Protocols
A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. A general protocol is provided below.
Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
Ethyl 2-bromothiazole-5-carboxylate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add Ethyl 2-bromothiazole-5-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Analysis Protocol:
-
¹H and ¹³C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film on a salt plate.
-
Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: General workflow for synthesis and spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers are encouraged to perform their own experimental verification of this data upon synthesis of the compound.
The Biological Versatility of Ethyl 2-phenylthiazole-5-carboxylate: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, Ethyl 2-phenylthiazole-5-carboxylate stands as a foundational structure whose derivatives have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the biological activities associated with this chemical core, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways and workflows. While much of the specific data pertains to its derivatives, the collective evidence underscores the significant potential of the this compound scaffold in the development of novel therapeutics.
Diverse Biological Activities
The 2-phenylthiazole-5-carboxylate core has been a fertile ground for the synthesis of derivatives with a wide range of biological effects. These activities are often modulated by substitutions on the phenyl ring and modifications at the carboxylate position.
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key cellular processes.
Antimicrobial and Antifungal Activity
The scaffold is also a key component in the development of novel antimicrobial and antifungal agents. Notably, derivatives have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[1]
Anti-inflammatory and Enzyme Inhibition
Certain derivatives have been investigated for their anti-inflammatory properties. A notable area of research is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, making these compounds promising candidates for the treatment of type 2 diabetes and obesity.[2]
Quantitative Biological Data
The following tables summarize the quantitative data for various derivatives of this compound, providing insights into their potency against different biological targets.
Table 1: Anticancer Activity of 2-Phenylthiazole-5-carboxamide Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Derivative 1 | A-549 (Lung Carcinoma) | Cytotoxicity | Moderate | [3] |
| Derivative 2 | Bel7402 (Liver Cancer) | Cytotoxicity | Moderate | [3] |
| Derivative 3 | HCT-8 (Intestine Cancer) | Cytotoxicity | Moderate | [3] |
| Derivative 4 | OVCAR-4 (Ovarian Cancer) | Cytotoxicity | 1.569 ± 0.06 | [4] |
Table 2: Antifungal Activity of 2-Phenylthiazole Derivatives
| Compound | Fungal Strain | Activity | MIC80 (µg/mL) | Reference |
| SZ-C14 | Candida albicans | Antifungal | 1–16 | [1] |
| Compound B9 | Various susceptible fungi | Antifungal | 2–8 | [1] |
Table 3: PTP1B Inhibition by 2-Ethyl-5-phenylthiazole-4-carboxamide Derivatives
| Compound | Target | Activity | IC50 (µM) | Reference |
| PTA derivative 18g | PTP1B | Enzyme Inhibition | Not specified | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of 2-phenylthiazole derivatives.
Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., A-549, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (derivatives of this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1]
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans) are grown on agar plates, and a suspension is prepared in sterile saline or broth. The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the positive control, as determined visually or by measuring absorbance.[1]
Enzyme Inhibition Assay (PTP1B)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[2]
-
Enzyme and Substrate Preparation: Recombinant human PTP1B enzyme and a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP) are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound in a 96-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The reaction progress is monitored by measuring the increase in absorbance of the product (p-nitrophenol) over time using a microplate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each compound concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is calculated from the dose-response curve.
Visualizing Molecular Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: General workflow for the synthesis and biological evaluation of 2-phenylthiazole derivatives.
Caption: Inhibition of PTP1B by 2-phenylthiazole derivatives enhances insulin signaling.
Conclusion
This compound is a versatile and highly valuable scaffold in medicinal chemistry. While direct biological data on the core compound is limited in publicly available literature, the extensive research on its derivatives clearly demonstrates a wide spectrum of potent biological activities. The demonstrated anticancer, antimicrobial, antifungal, and anti-inflammatory properties of these derivatives highlight the immense potential of this chemical class for the development of new therapeutic agents. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel drugs based on this privileged structure. This guide serves as a foundational resource for researchers looking to explore the rich therapeutic possibilities of the 2-phenylthiazole-5-carboxylate core.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to Ethyl 2-phenylthiazole-5-carboxylate Derivatives and Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of ethyl 2-phenylthiazole-5-carboxylate derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile pharmacological profile, demonstrating promising results in antifungal, anticancer, and metabolic disease research. This document details the synthetic methodologies, summarizes key quantitative biological data, provides explicit experimental protocols, and visualizes relevant biological pathways and workflows.
Core Synthesis Strategies
The synthesis of this compound and its derivatives is primarily achieved through two robust and versatile chemical reactions: the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction. These methods allow for the introduction of a wide range of substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).
Hantzsch Thiazole Synthesis
A cornerstone in the synthesis of thiazole derivatives, the Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide. This method is highly effective for creating the core thiazole ring structure.
Suzuki Cross-Coupling Reaction
For the direct formation of the C-C bond between the thiazole and phenyl rings, the palladium-catalyzed Suzuki cross-coupling reaction is a powerful tool. This reaction typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative, offering excellent functional group tolerance.
Biological Activities and Potential Applications
Derivatives of this compound have been investigated for a variety of biological activities, with promising results in several key therapeutic areas.
Antifungal Activity
Several this compound derivatives have demonstrated potent antifungal activity against a range of pathogenic fungal strains. The proposed mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.
Anticancer Activity
The anticancer potential of this class of compounds has been explored against various cancer cell lines. The mechanisms of action are often linked to the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the c-Met signaling pathway.
PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. Certain this compound derivatives have been identified as potent PTP1B inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative biological data for representative this compound derivatives from various studies.
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Derivative A | Candida albicans | 7.81 | 15.62 |
| Derivative B | Candida albicans | 3.9 | 7.81 |
| Fluconazole (Ref.) | Candida albicans | 15.62 | >15.62 |
Table 2: Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Derivative C | MCF-7 (Breast) | 0.6648 |
| Derivative D | A549 (Lung) | >10 |
| Derivative E | Bel7402 (Liver) | >5 |
| Derivative F | HCT-8 (Colon) | >5 |
Table 3: PTP1B Enzyme Inhibition
| Compound | IC50 (µM) |
| Derivative G | 0.51 ± 0.15 |
| Derivative H | 0.66 ± 0.38 |
| Derivative I | 0.93 ± 0.51 |
| Reference Inhibitor | 3.23 ± 0.85 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Protocol for Hantzsch Thiazole Synthesis
-
Combine equimolar amounts of the appropriate α-bromoacetophenone and thiourea in a round-bottom flask.
-
Add methanol as a solvent and a stir bar.
-
Heat the mixture to reflux with stirring for 30 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate and stir.
-
Collect the precipitated solid by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with water.
-
Dry the solid product to obtain the crude thiazole derivative, which can be further purified by recrystallization.
General Protocol for Suzuki Cross-Coupling Reaction
-
To a Schlenk tube, add the 2-halothiazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) multiple times.
-
Add a degassed solvent system, such as a mixture of dioxane and water.
-
Heat the reaction mixture at a specified temperature (e.g., 95 °C) and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
-
Prepare stock solutions of the test compounds and a reference antifungal agent (e.g., fluconazole) in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in 96-well microtiter plates.
-
Prepare a standardized inoculum of the fungal strain to be tested.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from wells showing no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.
Protocol for Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the diluted compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol for PTP1B Enzyme Inhibition Assay
-
Prepare a buffer solution consisting of 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT).
-
In a 96-well plate, add the test compound solution to the recombinant human PTP1B enzyme.
-
Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Incubate the plate at 37°C for 10 minutes.
-
Monitor the production of p-nitrophenol by measuring the absorbance at 405 nm for 30 minutes using a microplate reader.
-
Use a known PTP1B inhibitor as a positive control.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: PTP1B signaling pathway and inhibition by thiazole derivatives.
In Vitro Antifungal Activity of 2-Phenylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal activity of 2-phenylthiazole derivatives, a promising class of compounds in the development of new antifungal agents. The increasing incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds.[1] Thiazole derivatives have emerged as a significant area of interest due to their diverse biological activities.[2] This document details their mechanism of action, experimental protocols for their synthesis and evaluation, and a summary of their antifungal efficacy against a range of pathogenic fungi.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of many 2-phenylthiazole derivatives, similar to azole antifungals, is the disruption of the fungal cell membrane's integrity by inhibiting a critical enzyme in the ergosterol biosynthesis pathway.[3] This enzyme is the cytochrome P450 lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, and function.[5]
Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[2][4] This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and can lead to cell death.[2] The selectivity of these compounds for the fungal CYP51 enzyme over its mammalian counterpart is a key factor in their potential as therapeutic agents.
Below is a diagram illustrating the targeted step in the ergosterol biosynthesis pathway.
Experimental Protocols
General Synthesis of 2-Phenylthiazole Derivatives
A common method for the synthesis of 2-phenylthiazole derivatives involves the Hantzsch thiazole synthesis. A generalized workflow is presented below. The synthesis typically starts from a substituted benzonitrile, which is converted to a thioamide, followed by a cyclocondensation reaction with an α-haloketone.[6][7]
Detailed Steps:
-
Thioamide Formation: A substituted benzonitrile is treated with a sulfurating agent, such as Lawesson's reagent or sodium hydrosulfide, to yield the corresponding thiobenzamide intermediate.
-
Cyclocondensation: The thiobenzamide is then reacted with an appropriate α-haloketone (e.g., 2-bromoacetophenone derivative) in a suitable solvent like ethanol.[8] This reaction proceeds via a cyclocondensation mechanism to form the 2,4-disubstituted thiazole ring.[7]
-
Purification and Characterization: The resulting crude product is purified using techniques such as recrystallization or column chromatography. The structure of the final 2-phenylthiazole derivative is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][8]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro antifungal activity of the synthesized compounds is typically determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[9][10][11] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Detailed Protocol:
-
Preparation of Antifungal Agents: Stock solutions of the 2-phenylthiazole derivatives are prepared, typically in dimethyl sulfoxide (DMSO).[10] Serial twofold dilutions of the compounds are then prepared in a 96-well microtiter plate using RPMI 1640 medium.[10]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of cells (e.g., 0.5 to 2.5 x 103 colony-forming units per milliliter).[9]
-
Inoculation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the prepared fungal suspension.[10]
-
Controls: Growth control (medium with inoculum but no drug) and sterility control (medium only) wells are included in each plate.[10] A standard antifungal agent, such as fluconazole, is often included as a positive control.[12]
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[9]
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.[12] This can be assessed visually or by using a spectrophotometer to measure the optical density.
Quantitative Data on Antifungal Activity
The following tables summarize the in vitro antifungal activity of selected 2-phenylthiazole derivatives against various fungal pathogens, as reported in the literature.
Table 1: Antifungal Activity of 2-Phenylthiazole Derivatives against Candida Species
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | Reference(s) |
| Derivative 7 | 4 | - | - | - | [10] |
| Derivative 16 | 1 | 0.5-1 | 2-4 | 0.5-1 | [10] |
| Derivative 17 | 1 | 0.5-1 | 2-4 | 0.5-1 | [10] |
| Compound 2e | 2.37-4.75 (µM) | - | - | 1.23-2.47 (µM) | [2] |
| Compound 7a | 3.9 | - | - | - | [13] |
| Compound 7b | 3.9 | - | - | - | [13] |
| Compound 7c | 3.9 | - | - | - | [13] |
| Fluconazole | 15.62 | - | - | - | [13] |
Table 2: Activity Against Fluconazole-Resistant Candida Strains
| Compound | Fluconazole-Resistant C. albicans MIC (µg/mL) | Fluconazole-Resistant C. auris MIC (µg/mL) | Reference(s) |
| Compound B9 | 2-8 | - | [4] |
| Derivative 16 | 2-4 | 1-2 | [1] |
| Derivative 17 | 2-4 | 1-2 | [1] |
| EM-01D2 | Potent in vitro activity | - | [12] |
| Fluconazole | >32 | - | [4] |
Table 3: Antifungal Activity against Other Pathogenic Fungi
| Compound | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Reference(s) |
| Compound B9 | - | - | [4] |
| Derivative 16 | 0.5-1 | - | [10] |
| Derivative 17 | 0.5-1 | - | [10] |
Note: MIC values can vary depending on the specific derivative and the fungal strain tested. The tables present a selection of reported data for illustrative purposes.
Conclusion
2-Phenylthiazole derivatives represent a promising class of compounds with potent in vitro antifungal activity against a broad spectrum of pathogenic fungi, including clinically important Candida and Cryptococcus species. Notably, several derivatives have demonstrated significant activity against fluconazole-resistant strains, highlighting their potential to address the growing challenge of antifungal drug resistance. Their mechanism of action, primarily targeting the fungal-specific enzyme CYP51, provides a sound basis for their selective toxicity. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important class of antifungal agents.
References
- 1. Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 12. In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. webstore.ansi.org [webstore.ansi.org]
Anticancer Potential of Novel Thiazole-5-Carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities. Among these, novel thiazole-5-carboxamide derivatives are emerging as a promising class of anticancer agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of these compounds, with a focus on their potential in cancer therapy.
Introduction to Thiazole-5-Carboxamide Derivatives
Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects.[1] The incorporation of a carboxamide moiety at the 5-position of the thiazole ring has been a key strategy in the development of potent and selective anticancer agents. This structural feature allows for crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity.[2] Recent research has focused on the design and synthesis of novel analogs with improved efficacy and favorable pharmacokinetic profiles.
Quantitative Analysis of Anticancer Activity
Numerous studies have evaluated the in vitro anticancer activity of novel thiazole-5-carboxamide derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these evaluations. The following tables summarize the IC50 values of selected derivatives from recent studies.
Table 1: In Vitro Cytotoxicity of 2-phenyl-4-trifluoromethyl-thiazole-5-carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 8c | A-549 (Lung) | Not explicitly stated, but showed 48% inhibition at 5 µg/mL | |
| 8f | A-549 (Lung) | Not explicitly stated, but showed 40% inhibition at 5 µg/mL | |
| 7f | HCT-8 (Intestine) | Not explicitly stated, but showed 40% inhibition at 5 µg/mL |
Table 2: In Vitro Cytotoxicity of Thiazole Carboxamide Derivatives as COX Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | COLO205 (Colon) | 30.79 | [3][4] |
| 2b | B16F1 (Melanoma) | 74.15 | [3][4] |
Table 3: In Vitro Cytotoxicity of Novel Thiazole Derivatives against Osteosarcoma
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4i | SaOS-2 | 0.190 ± 0.045 |
Table 4: In Vitro Cytotoxicity of Thiazole/Thiadiazole Carboxamide Derivatives as c-Met Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 51am | A549 (Lung) | 0.83 | |
| 51am | HT-29 (Colon) | 0.68 | |
| 51am | MDA-MB-231 (Breast) | 3.94 |
Table 5: In Vitro Cytotoxicity of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
Table 6: In Vitro Cytotoxicity of (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [6] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [6] |
Key Mechanisms of Anticancer Action
The anticancer effects of thiazole-5-carboxamide derivatives are mediated through various mechanisms, primarily by inducing cell cycle arrest and apoptosis.[5] These compounds have been shown to interact with several key signaling pathways implicated in cancer cell proliferation and survival.
Signaling Pathways
Several studies have identified specific molecular targets for these derivatives, including:
-
Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs such as c-Met, VEGFR-2, and EGFR disrupts downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[5]
-
Cell Cycle Regulators: Thiazole derivatives can induce cell cycle arrest, often at the G1/S or G2/M phase, by modulating the activity of cyclin-dependent kinases (CDKs) like CDK2.[5]
-
Apoptosis Regulators: These compounds can trigger apoptosis by influencing the expression of B-cell lymphoma 2 (Bcl-2) family proteins, leading to the activation of caspases.[1][5]
-
Cyclooxygenase (COX) Enzymes: Some derivatives exhibit inhibitory activity against COX-2, an enzyme often overexpressed in tumors and involved in inflammation and cell proliferation.[3][4]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of these compounds.
Caption: General workflow for the development of novel anticancer agents.
The following diagram depicts a simplified overview of the key signaling pathways targeted by thiazole-5-carboxamide derivatives.
Caption: Key signaling pathways targeted by thiazole-5-carboxamide derivatives.
Detailed Experimental Protocols
The following sections provide standardized protocols for the key experiments used in the evaluation of thiazole-5-carboxamide derivatives.
In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Thiazole-5-carboxamide derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole-5-carboxamide derivatives in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis - Flow Cytometry with Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time (e.g., 24 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold PBS and fix them by resuspending the cell pellet in cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes. Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay - Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization or centrifugation.
-
Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Kinase Inhibition Assays (General Protocol)
The following is a general protocol for in vitro kinase assays, which can be adapted for specific kinases like c-Met, VEGFR-2, and EGFR.
Materials:
-
Recombinant kinase (e.g., c-Met, VEGFR-2, EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Thiazole-5-carboxamide derivatives
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
96- or 384-well plates
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.
-
Assay Setup: Add the diluted compounds to the wells of the assay plate. Add the master mix to all wells.
-
Kinase Reaction Initiation: Add the diluted recombinant kinase to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
Novel thiazole-5-carboxamide derivatives represent a promising avenue for the development of new anticancer therapies. Their ability to target multiple key signaling pathways involved in cancer cell proliferation and survival, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. Future research should focus on optimizing the structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies are also crucial to validate the preclinical efficacy and safety of the most promising lead compounds, with the ultimate goal of translating these findings into clinical applications for the benefit of cancer patients..
References
The Pivotal Role of Ethyl 2-phenylthiazole-5-carboxylate as a Chemical Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-phenylthiazole-5-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, comprising a thiazole ring, a phenyl group, and an ethyl ester moiety, make it a valuable precursor for the development of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of its synthesis, key reactions, and its role as a central intermediate in the creation of pharmaceuticals, particularly in the fields of antifungal agents and metabolic disease therapies.
Physicochemical Properties and Data
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO₂S |
| Molecular Weight | 233.29 g/mol |
| CAS Number | 172678-67-0 |
| Appearance | Varies; often a solid |
| Purity | Typically ≥98% for research applications |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound and its derivatives is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis (Adapted)
This protocol is adapted from established Hantzsch synthesis procedures for similar thiazole-5-carboxylates.
Materials:
-
Benzothioamide
-
Ethyl 2-chloroacetoacetate (or ethyl 2-bromo-3-oxobutanoate)
-
Ethanol
-
Sodium bicarbonate (or other suitable base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzothioamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.
-
If the product remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Role as a Chemical Intermediate in Drug Discovery
This compound is a valuable scaffold for the synthesis of various pharmaceutical agents. The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be converted to a hydrazide, which is a key precursor for the synthesis of acylhydrazones, a class of compounds with diverse biological activities.
Synthesis of Antifungal Acylhydrazone Derivatives
One of the significant applications of this compound is in the development of novel antifungal agents. The following workflow outlines the conversion of the parent ester into potent antifungal acylhydrazones.[1]
Caption: Synthetic workflow for antifungal acylhydrazones.
Experimental Protocol: Synthesis of 2-Phenylthiazole-5-carboxylic acid hydrazide
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the mixture for 5-7 hours.[2]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, which may cause the hydrazide product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-phenylthiazole-5-carboxylic acid hydrazide.
Experimental Protocol: Synthesis of Acylhydrazone Derivatives
Materials:
-
2-Phenylthiazole-5-carboxylic acid hydrazide
-
Substituted benzaldehyde (various)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-phenylthiazole-5-carboxylic acid hydrazide (1 equivalent) in ethanol.
-
Add the desired substituted benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The acylhydrazone product will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the final product.
The antifungal activity of these derivatives is often evaluated against a panel of pathogenic fungi, and structure-activity relationship (SAR) studies can be conducted to optimize the potency.
Intermediate in the Synthesis of PTP1B Inhibitors
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity. Derivatives of this compound have been investigated as PTP1B inhibitors.
The general synthetic approach involves the hydrolysis of the ethyl ester to the carboxylic acid, followed by amide coupling with a suitable amine.
References
- 1. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Phenylthiazole Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide explores the structure-activity relationships (SAR) of 2-phenylthiazole compounds, focusing on their anticancer and antifungal properties. This document provides a detailed overview of key synthetic strategies, quantitative biological data, comprehensive experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Synthetic Methodologies
The synthesis of 2-phenylthiazole derivatives is primarily achieved through two robust and versatile methods: the Hantzsch thiazole synthesis and Suzuki cross-coupling reactions.
Hantzsch Thiazole Synthesis: This classical method involves the cyclocondensation of a thioamide (e.g., thiobenzamide) with an α-haloketone. The simplicity of this reaction and the commercial availability of a wide range of starting materials allow for the generation of diverse libraries of 2-phenylthiazole analogs.[1]
Suzuki Cross-Coupling Reaction: For more complex derivatives, the Suzuki cross-coupling reaction is a powerful tool for forming the C-C bond between a pre-formed thiazole ring (typically a 2-halothiazole) and a phenylboronic acid derivative.[1] This palladium-catalyzed reaction offers excellent functional group tolerance and allows for the introduction of a wide variety of substituents on the phenyl ring.
Anticancer Activity of 2-Phenylthiazole Derivatives
Substituted 2-phenylthiazole-4-carboxamides have emerged as a promising class of anticancer agents.[2] Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR signaling pathways.[3]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 2-phenylthiazole-4-carboxamide derivatives against various human cancer cell lines.
| Compound ID | R (Substitution on phenylacetamido group) | T47D (Breast Cancer) IC50 (μg/mL) | Caco-2 (Colorectal Cancer) IC50 (μg/mL) | HT-29 (Colon Cancer) IC50 (μg/mL) |
| 3a | H | > 50 | > 50 | > 50 |
| 3b | 2-OCH₃ | 15.3 | 25.1 | 12.5 |
| 3c | 3-OCH₃ | 20.4 | 33.8 | 18.9 |
| 3d | 4-OCH₃ | 22.1 | 14.7 | 20.3 |
| 3e | 2-F | 18.5 | 21.3 | 15.1 |
| 3f | 3-F | < 10 | < 10 | < 10 |
| 3g | 4-F | 12.8 | 15.6 | 11.2 |
| 3h | 2-Cl | 16.2 | 19.8 | 13.4 |
| 3i | 3-Cl | 11.5 | 14.2 | 10.8 |
| 3j | 4-Cl | 14.8 | 17.5 | 12.1 |
| 3k | 2-NO₂ | > 50 | > 50 | > 50 |
| 3l | 3-NO₂ | 28.4 | 35.1 | 26.7 |
| 3m | 4-NO₂ | 30.1 | 40.2 | 29.5 |
Data extracted from Aliabadi et al., Eur J Med Chem, 2010.[2]
SAR Summary:
-
Effect of Methoxy Substitution: A methoxy group at the 4-position of the phenylacetamido moiety led to improved activity against Caco-2 cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cell lines.[2]
-
Effect of Fluoro Substitution: A 3-fluoro analog demonstrated good cytotoxic activity against all tested cell lines, with IC50 values less than 10 μg/mL.[2]
-
Effect of Chloro Substitution: Chloro-substitution, particularly at the 3-position, resulted in potent cytotoxic activity.
-
Effect of Nitro Substitution: Nitro-substituted compounds generally showed weaker activity.
Signaling Pathway Visualization
The anticancer activity of 2-phenylthiazole derivatives is often attributed to their ability to inhibit key protein kinases in oncogenic signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-phenylthiazole derivatives.
Antifungal Activity of 2-Phenylthiazole Derivatives
2-Phenylthiazole derivatives have also demonstrated significant potential as antifungal agents, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in μg/mL) of a series of 2-phenylthiazole derivatives against various fungal strains.
| Compound ID | R1 (at thiazole-4) | R2 (at phenyl-4) | C. albicans MIC | C. tropicalis MIC | C. neoformans MIC |
| SZ-C14 | CH₃ | H | 1-16 | 1-16 | 1-16 |
| A1 | H | H | 0.5-8 | 1-8 | 0.5-4 |
| B1 | H | CH₃ | 1-16 | 2-16 | 1-8 |
| B9 | H | n-pentyl | 0.125-1 | 0.25-2 | 0.125-1 |
| B10 | H | n-hexyl | 0.25-2 | 0.5-4 | 0.25-2 |
Data extracted from Li et al., RSC Med. Chem., 2025.[4]
SAR Summary:
-
Substitution at Thiazole C4-position: Removal of the methyl group at the 4-position of the thiazole ring (compound A1 vs. SZ-C14) generally improves antifungal activity.[4] Larger substituents at this position significantly decrease activity.[4]
-
Substitution at Phenyl C4-position: Introducing hydrophobic alkyl chains at the 4-position of the phenyl ring enhances antifungal activity. The activity increases with the elongation of the alkyl chain, with the n-pentyl group (compound B9) showing the strongest activity.[4]
Signaling Pathway Visualization
The primary mechanism of antifungal action for these compounds is the inhibition of the ergosterol biosynthesis pathway.
Caption: Fungal ergosterol biosynthesis pathway and inhibition of CYP51.
Experimental Protocols
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.
Caption: General workflow for synthesis and evaluation of 2-phenylthiazole derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylthiazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vitro Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[4]
-
Compound Preparation: Prepare serial dilutions of the 2-phenylthiazole compounds in RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to the wells of a 96-well microtiter plate containing the serially diluted compounds.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Conclusion
The 2-phenylthiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective anticancer and antifungal compounds. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation 2-phenylthiazole-based drugs. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating the preclinical promise of these compounds into clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Novel 2-Phenylthiazole Derivatives as Potent CYP51 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the global fight against invasive fungal infections, which pose a significant threat to public health, the development of novel antifungal agents is paramount.[1] A promising strategy in this endeavor is the targeting of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This technical guide delves into the design, synthesis, and biological evaluation of a novel class of 2-phenylthiazole derivatives engineered as potent CYP51 inhibitors. These compounds have demonstrated significant antifungal activity, offering a potential new avenue for the treatment of fungal diseases.[1][3]
The foundation of this research is built upon the structural optimization of a lead compound, SZ-C14, which possesses a phenylthiazole core and exhibits moderate antifungal activity.[1] Through systematic structural modifications, a series of 27 novel 2-phenylthiazole derivatives were synthesized and evaluated, leading to the identification of compounds with enhanced antifungal efficacy and favorable pharmacological profiles.[1][3] Notably, compound B9 emerged as a promising candidate, exhibiting potent inhibitory activity against a range of clinically relevant fungal strains, including fluconazole-resistant ones, alongside low cytotoxicity.[1][3]
This document provides a comprehensive overview of the quantitative structure-activity relationship (SAR) data, detailed experimental protocols for the key assays performed, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Inhibitory Activity of 2-Phenylthiazole Derivatives
The antifungal activity of the synthesized 2-phenylthiazole derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of First Round Optimized Compounds (Series A)
| Compound | R1 | C. albicans | C. tropicalis | C. parapsilosis | C. krusei | C. glabrata | C. neoformans | A. fumigatus |
| SZ-C14 (Lead) | - | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 | 1-16 |
| A1 | H | 4 | 2 | 4 | 8 | 4 | 2 | 4 |
| A2 | Methyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
| A3 | Ethyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
| A4 | Isopropyl | >64 | >64 | >64 | >64 | >64 | >64 | >64 |
Data synthesized from findings indicating that substituents larger than hydrogen at the R1 position of the thiazole ring significantly decreased antifungal activity.[1]
Table 2: In Vitro Antifungal Activity (MIC in μg/mL) of Second Round Optimized Compounds (Series B)
| Compound | R2 (at 4-position of benzene ring) | C. albicans | C. tropicalis | C. parapsilosis | C. krusei | C. glabrata | C. neoformans | A. fumigatus |
| B1 | Methyl | 2 | 1 | 2 | 4 | 2 | 1 | 2 |
| B2 | Ethyl | 1 | 0.5 | 1 | 2 | 1 | 0.5 | 1 |
| B3 | n-Propyl | 0.5 | 0.25 | 0.5 | 1 | 0.5 | 0.25 | 0.5 |
| B4 | Isopropyl | 1 | 0.5 | 1 | 2 | 1 | 0.5 | 1 |
| B5 | n-Butyl | 0.25 | 0.125 | 0.25 | 0.5 | 0.25 | 0.125 | 0.25 |
| B6 | Isobutyl | 0.5 | 0.25 | 0.5 | 1 | 0.5 | 0.25 | 0.5 |
| B7 | sec-Butyl | 0.5 | 0.25 | 0.5 | 1 | 0.5 | 0.25 | 0.5 |
| B8 | tert-Butyl | 1 | 0.5 | 1 | 2 | 1 | 0.5 | 1 |
| B9 | n-Pentyl | 0.125 | 0.063 | 0.125 | 0.25 | 0.125 | 0.063 | 0.125 |
Data synthesized from findings indicating that antifungal activity increased with the elongation of the alkyl chain at the 4-position of the benzene ring, with the n-pentyl group (B9) showing the strongest activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 2-Phenylthiazole Derivatives
The synthesis of the novel 2-phenylthiazole derivatives was achieved through a multi-step process. The general synthetic route is outlined below.
Caption: General synthetic workflow for 2-phenylthiazole derivatives.
Detailed Steps:
-
Synthesis of 2-amino-4-phenylthiazole intermediate: A substituted acetophenone is reacted with thiourea in the presence of a suitable catalyst and solvent, typically following the Hantzsch thiazole synthesis.
-
Coupling Reaction: The resulting 2-amino-4-phenylthiazole intermediate is then coupled with various substituted benzoic acid derivatives to introduce diversity at the phenyl ring.
-
Purification and Characterization: The final products are purified using column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm their structures.[4]
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized compounds against various fungal strains was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol:
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. A standardized inoculum is prepared and adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL) in RPMI-1640 medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control. This can be determined by visual inspection or by measuring the optical density at 600 nm.[5][6]
CYP51 Inhibition Assay
The inhibitory activity of the novel compounds against the target enzyme, CYP51, is determined using a reconstituted in vitro enzymatic assay.
Caption: Experimental workflow for the CYP51 inhibition assay.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and a lipid mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[5][7]
-
Inhibitor Addition: The 2-phenylthiazole derivatives, dissolved in a solvent like DMSO, are added to the reaction mixture at varying concentrations.[5]
-
Substrate Addition: The natural substrate of CYP51, lanosterol, is added to the mixture.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of NADPH.[5][7]
-
Incubation and Termination: The reaction is allowed to proceed at 37°C for a specific time and then terminated.
-
Analysis: The formation of the product is quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[7]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]
Signaling Pathway and Mechanism of Action
The primary mechanism of action of the 2-phenylthiazole derivatives is the inhibition of CYP51, which disrupts the ergosterol biosynthesis pathway in fungi.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Ethyl 2-Phenylthiazole-5-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of ethyl 2-phenylthiazole-5-carboxylate derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in numerous biologically active molecules. The presented protocols are based on the Hantzsch thiazole synthesis, a reliable and efficient method for the construction of the thiazole ring. This application note includes a generalized reaction scheme, a detailed experimental protocol, a summary of quantitative data for synthesized derivatives, and a discussion on the importance of these compounds in drug discovery.
Introduction
Thiazole and its derivatives are fundamental heterocyclic motifs in the field of medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. The this compound core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. Traditional multi-step syntheses of these compounds can be time-consuming and may result in lower overall yields. One-pot multicomponent reactions offer a more streamlined, efficient, and atom-economical approach to these valuable structures. The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halo ketone or its equivalent, is a classic and adaptable method for constructing the thiazole ring and is well-suited for a one-pot procedure.
Signaling Pathways and Logical Relationships
The synthesis of this compound derivatives via a one-pot Hantzsch-type reaction follows a logical sequence of chemical transformations. The following diagram illustrates the general workflow from starting materials to the final product.
Caption: Workflow for the one-pot synthesis of this compound derivatives.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound derivatives.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS) or other suitable halogenating agent
-
Substituted thiobenzamides
-
Ethanol (or other suitable solvent)
-
Triethylamine (optional, as a base)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexane, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq.) in ethanol.
-
In Situ Halogenation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add N-bromosuccinimide (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. Stir the reaction mixture at this temperature for an additional 30 minutes.
-
Addition of Thioamide: To the same flask, add the desired substituted thiobenzamide (1.0 eq.).
-
Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.
Data Presentation
The following table summarizes the yields of various this compound derivatives synthesized using the one-pot protocol. The variations in the substituents on the phenyl ring demonstrate the scope of this methodology.
| Entry | R (Substituent on Phenyl Ring) | Yield (%) |
| 1 | H | 85 |
| 2 | 4-Cl | 88 |
| 3 | 4-OCH₃ | 82 |
| 4 | 4-NO₂ | 75 |
| 5 | 2-F | 80 |
| 6 | 3-CH₃ | 86 |
Applications in Drug Development
The this compound scaffold is a privileged structure in medicinal chemistry and has been incorporated into a variety of compounds with therapeutic potential.
Caption: Therapeutic applications of the this compound scaffold.
The structural features of these derivatives, including the aromatic phenyl ring and the ester functionality, provide key points for further chemical modification to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. The phenyl ring can be substituted with a wide range of functional groups to explore structure-activity relationships (SAR).
Conclusion
The one-pot synthesis of this compound derivatives via the Hantzsch reaction is a highly efficient and versatile method for accessing this important class of compounds. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry. The straightforward procedure, coupled with the potential for generating diverse libraries of compounds, makes this an attractive approach for the discovery and development of new therapeutic agents.
Application Notes and Protocols for the Synthesis of Ethyl 2-phenylthiazole-5-carboxylate via Suzuki Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Ethyl 2-phenylthiazole-5-carboxylate, a valuable scaffold in medicinal chemistry, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology offers a robust and versatile route for the formation of the C-C bond between a thiazole core and a phenyl group.
Overview and Principle
The Suzuki-Miyaura coupling is a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate. In the synthesis of this compound, this reaction is employed to couple a phenyl group to the C2 position of an ethyl thiazole-5-carboxylate ring.[1][2][3]
The key advantages of this method include its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability and environmental compatibility of the boronic acid reagents.[3][4] The general transformation for this synthesis is depicted below:
Reaction Scheme:
This protocol will detail the necessary reagents, equipment, and step-by-step procedures for successfully carrying out this synthesis, including purification and characterization of the final product.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Ethyl 2-bromothiazole-5-carboxylate | ≥95% | Commercially available | Starting material (electrophile) |
| Phenylboronic acid | ≥97% | Commercially available | Starting material (nucleophile) |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercially available | Palladium catalyst |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Solvent |
| Water | Deionized | In-house | Co-solvent |
| Ethyl acetate | ACS Grade | Commercially available | For extraction |
| Brine (saturated NaCl solution) | - | In-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography |
| Hexanes | ACS Grade | Commercially available | Eluent for column chromatography |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
NMR spectrometer
-
Mass spectrometer
Detailed Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-bromothiazole-5-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Under a counterflow of inert gas (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The typical solvent volume is around 10-20 mL per gram of the limiting reagent.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 80-90 °C under an inert atmosphere.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl acetate 7:3). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.[1]
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Limiting Reagent | Ethyl 2-bromothiazole-5-carboxylate |
| Equivalents of Phenylboronic acid | 1.2 |
| Catalyst Loading (mol%) | 5 |
| Base | K₂CO₃ (2.0 eq) |
| Solvent System | 1,4-Dioxane/Water (4:1) |
| Reaction Temperature | 85 °C |
| Reaction Time | 18 h |
| Typical Yield | 75-85% |
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₂S | |
| Molecular Weight | 233.29 g/mol | [5] |
| Appearance | Off-white to pale yellow solid | |
| ¹H NMR (CDCl₃) | Predicted: δ 8.25 (s, 1H, thiazole-H), 7.95-7.92 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 4.40 (q, J = 7.1 Hz, 2H, OCH₂), 1.40 (t, J = 7.1 Hz, 3H, CH₃) | |
| ¹³C NMR (CDCl₃) | Predicted: δ 162.0, 158.0, 145.0, 132.5, 130.0, 129.0, 127.0, 125.0, 61.5, 14.5 | |
| Mass Spec (ESI) | m/z [M+H]⁺: 234.0583 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
Application Notes and Protocols: Hantzsch Thiazole Synthesis for 2-Phenylthiazole-5-carboxylates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-phenylthiazole-5-carboxylates, valuable scaffolds in medicinal chemistry, via the Hantzsch thiazole synthesis. This document outlines the reaction mechanism, detailed experimental protocols for both a classical and a one-pot approach, and methods for the preparation of key starting materials.
Introduction
The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, is a versatile method for the formation of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target 2-phenylthiazole-5-carboxylates, this typically involves the reaction of an ethyl 2-halo-3-oxobutanoate with thiobenzamide. These resulting compounds are of significant interest in drug discovery due to their presence in a variety of biologically active molecules with potential therapeutic applications.
Modern adaptations of the Hantzsch synthesis, such as one-pot procedures, offer improved efficiency by reducing the number of intermediate isolation steps, saving time and resources. This document will detail both a traditional two-step method and a more streamlined one-pot synthesis.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Protocol for the Purification of Ethyl 2-phenylthiazole-5-carboxylate
Application Note
This document provides a detailed protocol for the purification of Ethyl 2-phenylthiazole-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The purification strategy involves an initial workup followed by either column chromatography or recrystallization to achieve high purity. The choice of method will depend on the nature and quantity of impurities present in the crude product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
This compound (CAS No. 172678-67-0) is a thiazole derivative with a molecular formula of C₁₂H₁₁NO₂S.[1] While specific physical properties for this compound are not extensively documented in the provided search results, related compounds such as Ethyl 5-phenylthiazole-2-carboxylate have a melting point of 62-63 °C, suggesting the target compound is likely a solid at room temperature.[2] The purification methods outlined below are based on established techniques for analogous thiazole-containing compounds and general organic chemistry principles.[3][4]
Key Physicochemical Data
A summary of relevant physicochemical data for this compound and a related isomer is presented in the table below for reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 172678-67-0 | C₁₂H₁₁NO₂S | 233.29 | Not available | Not available |
| Ethyl 5-phenylthiazole-2-carboxylate | 58333-72-5 | C₁₂H₁₁NO₂S | 233.29 | 62-63 | Light yellow to yellow solid |
Experimental Protocols
General Work-up Procedure
Following the synthesis of crude this compound, a standard aqueous work-up is recommended to remove inorganic salts and water-soluble impurities.
Materials:
-
Crude reaction mixture
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
Column chromatography is effective for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., Hexane/Ethyl acetate mixture)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Purification by Recrystallization
Recrystallization is a suitable method for purifying solid crude products, assuming a suitable solvent is identified.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., n-butanol, ethanol, or a mixture of solvents)
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold. For similar thiazole derivatives, n-butanol has been used effectively.[3] Ethanol is also a common choice for recrystallization.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with gentle swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. China CAS 58333-72-5 | Ethyl 5-phenylthiazole-2-carboxylate Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Note: Analytical Methods for the Characterization of Ethyl 2-phenylthiazole-5-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-phenylthiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial intermediate in the synthesis of various biologically active molecules.[1][2] Accurate and comprehensive characterization is essential to confirm its chemical structure, assess its purity, and ensure its suitability for further applications. This document outlines the standard analytical methods and detailed protocols for the thorough characterization of this compound (C₁₂H₁₁NO₂S, Molecular Weight: 233.29 g/mol ).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR Spectroscopy
Principle: ¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value reveals the number of protons, and the splitting pattern (multiplicity) provides information about neighboring protons.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[4]
-
Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
Expected Data & Interpretation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons, the phenyl ring protons, and the thiazole ring proton.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | 3H |
| -CH₂- (Ethyl) | 4.3 - 4.5 | Quartet (q) | 2H |
| Phenyl-H | 7.3 - 7.6 | Multiplet (m) | 3H (meta, para) |
| Phenyl-H | 7.9 - 8.1 | Multiplet (m) | 2H (ortho) |
| Thiazole-H | 8.2 - 8.5 | Singlet (s) | 1H |
Note: The exact chemical shifts can vary based on the solvent and concentration.
Carbon-13 (¹³C) NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal.
-
Instrumentation: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer, typically an accessory to the ¹H NMR instrument.[4]
-
Data Acquisition: Use a standard proton-decoupled pulse sequence to obtain a spectrum where each carbon signal appears as a singlet.
Expected Data & Interpretation: The spectrum will show signals for each unique carbon atom in the molecule.
| Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | ~14 |
| -CH₂- (Ethyl) | ~61 |
| Thiazole C-5 | ~120 |
| Phenyl C (para) | ~127 |
| Phenyl C (meta) | ~129 |
| Phenyl C (ortho) | ~131 |
| Phenyl C (ipso) | ~133 |
| Thiazole C-4 | ~148 |
| C=O (Ester) | ~162 |
| Thiazole C-2 | ~168 |
Infrared (IR) Spectroscopy
Principle: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its functional groups. It is an excellent tool for identifying the presence of specific bonds.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Thin Film: If the sample is an oil, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
-
Instrumentation: Record the spectrum using an FT-IR spectrometer.[5]
-
Data Acquisition: Typically, scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of air (or the KBr pellet) should be recorded and subtracted from the sample spectrum.
Expected Data & Interpretation: Key absorption bands confirm the presence of the principal functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic (Phenyl & Thiazole) |
| 2980 - 2850 | C-H stretch | Aliphatic (Ethyl) |
| 1730 - 1710 | C=O stretch | Ester |
| 1600 - 1580 | C=N stretch | Thiazole ring |
| 1500 - 1400 | C=C stretch | Aromatic ring |
| 1250 - 1100 | C-O stretch | Ester |
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[5] ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode.
Expected Data & Interpretation: The primary goal is to confirm the molecular weight and elemental formula.
| Ion | Calculated m/z for C₁₂H₁₁NO₂S | Found m/z |
| [M+H]⁺ | 234.0583 | Expected to be within 5 ppm of calculated value |
| [M+Na]⁺ | 256.0403 | Expected to be within 5 ppm of calculated value |
Note: The calculated m/z is for the monoisotopic mass.[6][7]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the primary method for assessing the purity of a compound.
Experimental Protocol:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation & Conditions:
-
System: An HPLC system with a UV-Vis detector.[8]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with 0.1% formic or phosphoric acid).[8] A typical starting point could be a 60:40 mixture of acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >97% is often required.[9]
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Relationship of analytical techniques to structural data.
References
- 1. China CAS 58333-72-5 | Ethyl 5-phenylthiazole-2-carboxylate Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 2. Ethyl 2-aminothiazole-5-carboxylate | Manufacturer & Supplier [punagri.com]
- 3. chemscene.com [chemscene.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Ethyl 4-phenylthiazole-5-carboxylate (C12H11NO2S) [pubchemlite.lcsb.uni.lu]
- 8. cipac.org [cipac.org]
- 9. Fine Chemicals : Ethyl 2-Aminothiazole-5-carboxylate, 1g, [Purity: >97.0%(HPLC)(T)] [order.apicalscientific.com]
Application Note: HPLC Analysis for Purity Determination of Ethyl 2-phenylthiazole-5-carboxylate
Introduction
Ethyl 2-phenylthiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of pharmaceutical intermediates. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the detection of potential process-related impurities and degradation products.
The developed method is stability-indicating, capable of separating the main component from its potential impurities and degradation products, which is crucial for quality control in drug development and manufacturing. Thiazole derivatives can be susceptible to degradation under stress conditions such as acidic or alkaline hydrolysis and oxidation.[1][2] This method provides the necessary selectivity to monitor the stability of this compound.
Materials and Methods
The analytical method was developed based on established protocols for similar thiazole derivatives.[1][3]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Ultrasonic bath
-
pH meter
Chemicals and Reagents:
-
This compound reference standard (Purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Methanol (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 60% B, 5-15 min: 60-80% B, 15-20 min: 80% B, 20-22 min: 80-60% B, 22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 25 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix thoroughly and degas for 15 minutes in an ultrasonic bath.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Degas for 15 minutes in an ultrasonic bath.
Preparation of Standard Solution
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of acetonitrile, using an ultrasonic bath if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature and then dilute to the mark with acetonitrile.
-
This yields a standard solution with a nominal concentration of 100 µg/mL.
Preparation of Sample Solution
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the standard solution to obtain a sample solution with a nominal concentration of 100 µg/mL.
System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system should be verified.
-
Inject the standard solution five times.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing factor (Asymmetry factor): Not more than 1.5 for the main peak.
-
Theoretical plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.
-
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject a blank (acetonitrile) to ensure no carryover from previous analyses.
-
Inject the prepared sample solution in duplicate.
-
After the analysis, process the chromatograms using appropriate software to determine the peak areas.
Calculation of Purity
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: System Suitability Test Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.2 | 1854321 | 1.1 | 5500 |
| 2 | 10.2 | 1856789 | 1.1 | 5520 |
| 3 | 10.3 | 1853210 | 1.2 | 5480 |
| 4 | 10.2 | 1855543 | 1.1 | 5510 |
| 5 | 10.2 | 1857123 | 1.1 | 5530 |
| Mean | 10.22 | 1855397 | 1.12 | 5508 |
| RSD | 0.08% |
Table 2: Purity Analysis of this compound (Sample Batch: EPT-2023-001)
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 4.5 | 12345 | 0.67 | Impurity A |
| 2 | 8.9 | 8765 | 0.47 | Impurity B |
| 3 | 10.2 | 1824567 | 98.86 | Main Compound |
| 4 | 13.1 | 1543 | 0.08 | Unknown Impurity |
| Total | 1847220 | 100.00 |
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical flow of the System Suitability Test (SST).
References
Application Notes and Protocols: Synthesis of c-Met Kinase Inhibitors Using Ethyl 2-phenylthiazole-5-carboxylate
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][2][3] Aberrant activation of the HGF/c-Met signaling pathway is strongly associated with the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[4] Small molecule kinase inhibitors have emerged as a significant class of anticancer agents. Within this class, compounds featuring a thiazole scaffold have demonstrated considerable potential as kinase inhibitors, attributed to their unique structural features that allow for interaction with various protein kinases.[5]
This document provides detailed application notes and experimental protocols for the use of Ethyl 2-phenylthiazole-5-carboxylate as a key building block in the synthesis of novel c-Met kinase inhibitors.
c-Met Signaling Pathway
Upon binding of its ligand HGF, the c-Met receptor dimerizes, leading to autophosphorylation of tyrosine residues in its kinase domain.[4] This activation triggers the recruitment of downstream signaling adaptors and enzymes, initiating multiple signaling cascades. Key pathways activated by c-Met include the RAS/MAPK pathway, which primarily regulates cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[2][6] Additionally, c-Met activation can stimulate the STAT3 and SRC-FAK pathways, promoting cell motility and invasion.[2][6] The development of inhibitors that block the ATP-binding site of the c-Met kinase is a validated strategy to halt these oncogenic signals.[4]
Application Notes
The 2-phenylthiazole-5-carboxylate scaffold serves as a versatile starting point for generating libraries of potential c-Met inhibitors. The core structure can be systematically modified to explore structure-activity relationships (SAR). The general strategy involves converting the ethyl ester to a carboxamide, a common feature in many Type II kinase inhibitors that forms crucial hydrogen bonds within the kinase hinge region.[7] The phenyl group at the 2-position and the thiazole ring itself can be further substituted to optimize potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights:
-
Amide Moiety (Linker): The amide derived from the 5-carboxylate is critical. It often acts as a hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the c-Met kinase.[7]
-
Substituents on the Amine: The nature of the amine coupled to the carboxylic acid significantly impacts activity. Often, linkage to another aromatic or heteroaromatic system is required for potent inhibition.
-
Phenyl Group at C2: Substitution on this phenyl ring can modulate activity and selectivity. Electron-donating or withdrawing groups can be explored to fine-tune interactions with the enzyme's active site.
-
Thiazole Core: The thiazole ring itself is a key pharmacophore. The sulfur and nitrogen atoms can participate in important interactions and contribute to the overall geometry of the molecule.[5]
Table 1: Biological Activity of Representative Thiazole-based c-Met Inhibitors
| Compound ID | Scaffold Modification | c-Met Kinase IC50 (nM) | Antiproliferative IC50 (µM) | Target Cell Line | Reference |
| 51am | Thiazole carboxamide derivative | 1.8 | 0.031 | MKN-45 (Gastric) | [7] |
| 5a | Pyrazolopyridine derivative | 4.27 | 3.42 | HepG-2 (Liver) | [8][9] |
| 5b | Pyrazolopyridine derivative | 7.95 | 3.56 | HepG-2 (Liver) | [8][9] |
| Foretinib | Reference Compound | 2.4 | 0.011 | MKN-45 (Gastric) | [7] |
| Cabozantinib | Reference Compound | 5.38 | - | - | [8][9] |
Note: The compounds listed are examples of thiazole-containing structures to demonstrate the potential of the scaffold; they may not be direct derivatives of this compound but follow similar design principles.
Experimental Protocols
1. General Synthetic Workflow
The synthesis of c-Met inhibitors from this compound typically follows a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.
Protocol 1: Synthesis of 2-Phenylthiazole-5-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester starting material.
-
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield the crude 2-Phenylthiazole-5-carboxylic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.
-
Protocol 2: Amide Coupling to Synthesize Final Inhibitor
This protocol details the coupling of the carboxylic acid intermediate with a selected amine.
-
Materials:
-
2-Phenylthiazole-5-carboxylic acid (from Protocol 1)
-
Target amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-Phenylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol gradient) to obtain the pure final compound.[7]
-
Protocol 3: In Vitro Cell Proliferation (MTT) Assay
This protocol is for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]
-
Materials:
-
Cancer cell line (e.g., MKN-45, which has c-Met gene amplification)
-
Complete growth medium (e.g., MEM supplemented with 10% FBS)
-
Synthesized thiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 4 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium.[7][10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[10]
-
Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C.[10]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.[10]
-
References
- 1. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Thiazole-Based 1,2,3-Triazole Derivatives for Glioblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and in vitro evaluation of novel thiazole-based 1,2,3-triazole derivatives as potential therapeutic agents for glioblastoma.
Introduction
Glioblastoma is a highly aggressive and challenging primary brain tumor to treat. The development of novel therapeutic agents is crucial to improve patient outcomes. Thiazole and 1,2,3-triazole moieties are important pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties. The strategic combination of these two heterocyclic rings can lead to the development of potent and selective anti-glioblastoma agents.
This document outlines the synthesis of a series of thiazole-based 1,2,3-triazole derivatives via a click chemistry approach and details the protocols for their in vitro evaluation against human glioblastoma cell lines.
Synthesis of Thiazole-Based 1,2,3-Triazole Derivatives
A series of novel thiazole-based 1,2,3-triazole derivatives can be synthesized through a 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry. The general synthetic scheme involves the reaction of a thiazole-based alkyne with various substituted azides.
Workflow for Synthesis and Characterization:
Caption: General workflow for the synthesis, purification, and characterization of thiazole-based 1,2,3-triazole derivatives.
Experimental Protocol: Synthesis of Ethyl 2-(3-formyl-4-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-4-methylthiazole-5-carboxylate Derivatives
This protocol is based on the synthesis of a library of thiazole-1,2,3-triazole hybrids.[1]
Materials:
-
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
-
Propargyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry N,N-Dimethylformamide (DMF)
-
Substituted azides
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Petroleum ether
Step 1: Synthesis of Ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate (Alkyne Intermediate)
-
To a solution of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1.0 g) in dry DMF (15 mL), add anhydrous K₂CO₃ (1.48 g, 10.75 mmol).[2]
-
Stir the mixture and slowly add propargyl bromide (1.4 g, 11.82 mmol).[2]
-
Continue stirring at room temperature for 5 hours.[2]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).[2]
-
Wash the combined organic layers with water (3 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate mixture to yield the pure alkyne intermediate.[2]
Step 2: Synthesis of Thiazole-Based 1,2,3-Triazole Derivatives (Click Reaction)
-
In a mixture of tert-butanol and water (1:1), dissolve the alkyne intermediate (1 equivalent) and the desired substituted azide (1.2 equivalents).
-
Add sodium ascorbate (0.3 equivalents) and CuSO₄·5H₂O (0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compounds by column chromatography.
Characterization:
The synthesized compounds should be characterized by various spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (ESI-MS): To determine the molecular weight.[1]
-
Infrared (IR) Spectroscopy: To identify the functional groups present.[1]
In Vitro Evaluation against Glioblastoma Cells
Cell Lines and Culture
Commonly used human glioblastoma cell lines include U87MG, U251, LN18, and LN229.[3] These cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[3]
Experimental Workflow for In Vitro Evaluation:
Caption: A general workflow for the in vitro evaluation of thiazole-based 1,2,3-triazole derivatives against glioblastoma cells.
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Treat the cells with a range of concentrations of the synthesized compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[3]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]
Data Presentation: In Vitro Cytotoxicity Data
The anti-proliferative activity of the synthesized compounds against the U87 human glioblastoma cell line is summarized below.
| Compound | Substitution Pattern | IC₅₀ (µM) vs. U87 Cells |
| 5c | 4-chlorophenyl | 10.67 ± 0.94[1][2] |
| 5f | 4-fluorophenyl | 4.72 ± 3.92[1][2] |
| 5h | 4-nitrophenyl | 3.20 ± 0.32[1][2] |
| Temozolomide | Standard Drug | 8.29 ± 1.02[2] |
Protocol 2: Apoptosis Assay by Flow Cytometry
This assay quantifies apoptosis using Annexin V (to identify early apoptotic cells) and propidium iodide (PI) (to identify late apoptotic and necrotic cells).[3]
-
Seed cells in a 6-well plate and treat with the desired concentrations of the compounds for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.[3]
-
Resuspend the cells in 1X Annexin V binding buffer.[3]
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]
-
Analyze the cells by flow cytometry to determine the percentage of apoptotic cells.[3]
Protocol 3: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific protein levels and assess the activation of signaling pathways.[3]
-
Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[3]
Proposed Mechanism of Action
Computational studies and in vitro assays suggest that these thiazole-based 1,2,3-triazole derivatives may exert their anti-glioblastoma effects through multiple mechanisms. Molecular docking studies have indicated that these compounds can bind to thymidylate synthase, an important enzyme in DNA synthesis.[1] Additionally, similar fused triazolothiazole structures have been shown to induce G1 and G2-M phase cell cycle arrest and apoptosis by modulating the phosphorylation of ERK and AKT pathways.[4]
Proposed Signaling Pathway Inhibition:
References
- 1. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New class of fused [3,2-b][1,2,4]triazolothiazoles for targeting glioma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 2-Aminothiazole-5-Carboxamides in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-aminothiazole-5-carboxamide derivatives as potent scaffolds in the development of anticancer therapeutics. The document includes detailed synthetic protocols, a summary of structure-activity relationship (SAR) data, and visualizations of synthetic workflows and relevant signaling pathways.
The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the backbone of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib.[1][2] Derivatives of 2-aminothiazole-5-carboxamide have demonstrated significant potential in targeting a range of cancer cell lines by inhibiting various protein kinases and other key cellular signaling pathways often dysregulated in cancer.[3]
Data Presentation: Anticancer Activity of 2-Aminothiazole-5-Carboxamide Derivatives
The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole-5-carboxamide derivatives against various human cancer cell lines. The IC50 value, which represents the concentration of the compound required to inhibit 50% of cell growth, is a standard measure of cytotoxic activity.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide | K562 (Leukemia) | < 1 | [4] |
| MCF-7 (Breast) | < 1 | [4] | ||
| HT-29 (Colon) | < 1 | [4] | ||
| Compound 6d | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib | [4][5] |
| MCF-7 (Breast) | 20.2 | [4][5] | ||
| HT-29 (Colon) | 21.6 | [4][5] | ||
| MDA-MB 231 (Breast) | Inactive | [4][5] | ||
| Compound 21 | (Structure not fully specified in snippet) | K563 (Leukemia) | 16.3 | [1] |
| Ethyl 2-(2-(dibutylamino)acetamido)thiazole-4-carboxylate | (Structure not fully specified in snippet) | Panc-1 (Pancreatic) | 43.08 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol is adapted from an efficient, modern synthetic route that avoids the use of protecting groups and harsh reagents.[7]
Step 1: Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
To a cold (0-5°C), stirring solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in tetrahydrofuran (600 mL), slowly add 3-ethoxyacryloyl chloride (0.63 mol) while maintaining the temperature.
-
Allow the mixture to warm to 20°C and stir for 2 hours.
-
Cool the mixture to 0-10°C and add 1N hydrochloric acid (115 mL).
-
Dilute the mixture with water (310 mL) and concentrate under vacuum to a thick slurry.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the product.
Step 2: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (22.9 mmol) at -10 to 0°C.
-
Stir the mixture at this temperature for a specified time to allow for bromination.
-
In a separate step, treat the resulting intermediate with thiourea in a one-pot reaction to form the 2-aminothiazole ring.[7]
-
After the reaction is complete, cool the mixture and add 2N hydrochloric acid (21.5 mL) slowly at 0-5°C.
-
Stir the mixture for 1.75 hours at 0-5°C.
-
Collect the solid product by vacuum filtration, wash with water (15 mL), and dry.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines a general workflow for determining the cytotoxic effects of synthesized 2-aminothiazole-5-carboxamide derivatives on cancer cell lines.[3]
Step 1: Cell Seeding
-
Seed human cancer cells (e.g., K562, MCF-7) into 96-well plates at a predetermined density.
-
Allow the cells to attach and grow overnight in a suitable culture medium at 37°C in a humidified atmosphere with 5% CO2.
Step 2: Compound Treatment
-
Prepare a series of dilutions of the test compounds in the culture medium.
-
Treat the cells with various concentrations of the 2-aminothiazole derivatives. Include a positive control (e.g., Dasatinib) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 or 72 hours.
Step 3: MTT Addition and Formazan Solubilization
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Step 4: Data Analysis
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthetic Workflow
The following diagram illustrates a common and efficient workflow for the synthesis of 2-aminothiazole-5-carboxamides, as described in Protocol 1.
Caption: A streamlined synthetic workflow for producing 2-aminothiazole-5-carboxamides.
Signaling Pathway Inhibition
Many 2-aminothiazole-5-carboxamide derivatives exert their anticancer effects by inhibiting protein kinases, such as Bcr-Abl, which are crucial for cancer cell proliferation and survival. The diagram below illustrates this inhibitory action.
Caption: Inhibition of Bcr-Abl kinase signaling by 2-aminothiazole derivatives.
Experimental Workflow for Anticancer Activity Screening
The following diagram outlines the key steps in evaluating the anticancer potential of newly synthesized compounds using a cell-based assay.
Caption: A typical workflow for screening the anticancer activity of synthesized compounds.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Ethyl 2-phenylthiazole-5-carboxylate in Medicinal Chemistry: A Detailed Overview
Introduction: Ethyl 2-phenylthiazole-5-carboxylate and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This class of compounds has garnered significant attention for its potential in the development of novel therapeutic agents targeting a range of diseases, including metabolic disorders, fungal infections, and cancer. The inherent drug-like properties of the thiazole ring, combined with the synthetic tractability of the ethyl carboxylate group, make this scaffold an attractive starting point for the design and synthesis of potent and selective modulators of various biological targets. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed application notes, experimental protocols, and a summary of structure-activity relationship (SAR) data.
Therapeutic Applications
The this compound core has been successfully exploited to develop inhibitors for several key enzymes implicated in human diseases. The primary areas of application include:
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. Derivatives of this compound have been identified as a novel class of PTP1B inhibitors.[1] These compounds have been shown to enhance insulin sensitivity by preventing the dephosphorylation of the insulin receptor.
-
CYP51 Inhibition for Antifungal Activity: Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2] this compound derivatives have been designed and synthesized as potent CYP51 inhibitors, exhibiting significant antifungal activity against various pathogenic fungi.[2]
-
Anticancer Applications: The 2-aminothiazole-5-carboxamide scaffold, derived from ethyl 2-aminothiazole-5-carboxylate, is a key structural component of the tyrosine kinase inhibitor dasatinib, a drug used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[4]
Quantitative Data Summary
The following tables summarize the biological activity data for representative this compound derivatives.
Table 1: PTP1B Inhibitory Activity of 2-ethyl-5-phenylthiazole-4-carboxamide Derivatives
| Compound | R | IC50 (μM) |
| 18g | 4-Carboxyphenyl | 1.8 ± 0.2 |
| Lead Compound | Unspecified | > 50 |
Data extracted from a study on novel PTP1B inhibitors. The IC50 value represents the concentration of the compound required to inhibit 50% of the PTP1B enzyme activity.
Table 2: Antifungal Activity of 2-phenylthiazole Derivatives against Susceptible Fungal Strains
| Compound | R | C. albicans (SC5314) MIC80 (μg/mL) | C. tropicalis (2.3739) MIC80 (μg/mL) | C. neoformans (2.3161) MIC80 (μg/mL) |
| B9 | 4-n-pentyl | 0.125 | 0.25 | 0.5 |
| Fluconazole | - | 0.25 | 1 | 4 |
MIC80 values represent the minimum inhibitory concentration required to inhibit 80% of fungal growth.[2]
Table 3: Anticancer Activity of 2-phenyl-4-trifluoromethyl Thiazole-5-carboxamide Derivatives
| Compound | R | A-549 (% Inhibition at 10 μM) | Bel7402 (% Inhibition at 10 μM) | HCT-8 (% Inhibition at 10 μM) |
| 8g | 4-chloro-2-methylphenyl | 48 | 35 | 42 |
% Inhibition represents the percentage of cancer cell growth inhibited at a 10 μM concentration of the compound.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
This protocol describes a general method for synthesizing this compound derivatives via a Suzuki-coupling reaction followed by ester hydrolysis and amide condensation.
Experimental Workflow for Synthesis
References
- 1. Design, synthesis, and biological evaluation of novel 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as protein tyrosine phosphatase 1B inhibitors with improved cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-phenylthiazole-5-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 2-phenylthiazole-5-carboxylate. Below you will find troubleshooting advice for common issues encountered during the synthesis, frequently asked questions, detailed experimental protocols, and a summary of reaction conditions to help improve your yield.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of this compound, particularly when using the Hantzsch thiazole synthesis method.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reactants and Solvents: Impurities in your starting materials, such as the α-haloketone (e.g., ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate) and thiobenzamide, can lead to unwanted side reactions, consuming your reactants and complicating purification. The presence of water can also be detrimental; therefore, using anhydrous solvents is often recommended.[1]
-
Recommendation: Ensure the purity of your reactants through appropriate purification techniques like recrystallization or distillation. Use dry solvents for the reaction.
-
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for optimal yield.
-
Solvent: While various solvents can be used, the polarity and boiling point can significantly impact the reaction rate. Alcohols like ethanol and methanol are commonly used.[2] Some studies have shown that solvents like 1-butanol, 2-propanol, and even water can be effective under reflux conditions.[1]
-
Temperature: Conventional heating methods often require refluxing for several hours.[1] Microwave-assisted synthesis can dramatically shorten reaction times to minutes and may be conducted at temperatures between 90-130°C, often leading to improved yields.[1]
-
Recommendation: Conduct small-scale experiments to screen different solvents and optimize the reaction temperature and time for your specific setup. Consider exploring microwave-assisted synthesis if available.
-
-
Stoichiometry of Reactants: The molar ratio of the α-haloketone to the thioamide can influence the reaction outcome. An excess of the thioamide is sometimes used to ensure the complete consumption of the α-haloketone.[2]
-
Side Reactions: The formation of byproducts is a common cause of low yields. Under acidic conditions, for instance, the regioselectivity of the cyclization can change, leading to the formation of isomeric impurities.[3]
The following diagram outlines a logical workflow for troubleshooting low yields:
Caption: Troubleshooting workflow for low yield.
Question: I am observing significant impurity formation in my final product. What are the likely impurities and how can I minimize them?
Answer: Impurity formation is a common challenge. The most likely impurities in the Hantzsch synthesis of this compound include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual α-haloketone and thiobenzamide in your crude product.
-
Isomeric Byproducts: As mentioned, reaction conditions, particularly pH, can influence the regioselectivity of the cyclization, leading to the formation of undesired thiazole isomers.[3]
-
Products of Side Reactions: The reactants can undergo alternative reaction pathways. For example, the α-haloketone can undergo self-condensation.
To minimize impurities:
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of starting materials.
-
Control Reaction Conditions: Maintain optimal temperature and pH to favor the desired reaction pathway.
-
Purification: Effective purification of the crude product is crucial. Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method for removing many impurities.[4] Column chromatography can be employed for more challenging separations.
Question: The purification of my crude product by recrystallization is not effective. What other methods can I try?
Answer: If recrystallization from common solvents like ethanol does not yield a pure product, consider the following:
-
Solvent Screening for Recrystallization: Systematically test a range of solvents with varying polarities (e.g., methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find the optimal system for recrystallization.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating compounds with similar polarities. A solvent system (eluent) of increasing polarity, such as a hexane-ethyl acetate gradient, can be used to isolate the desired product.
-
Acid-Base Extraction: If your impurities have acidic or basic functionalities that your product lacks, an acid-base extraction workup prior to recrystallization or chromatography can be very effective.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide. The mechanism involves the following key steps:
-
Nucleophilic Attack: The sulfur atom of the thiobenzamide acts as a nucleophile and attacks the α-carbon of the ethyl 2-haloacetoacetate, displacing the halide ion.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide onto the ketone carbonyl group forms a five-membered ring intermediate.
-
Dehydration: Elimination of a water molecule from the cyclic intermediate leads to the formation of the aromatic thiazole ring.
The following diagram illustrates the general reaction pathway:
Caption: Hantzsch thiazole synthesis pathway.
Q2: Are there alternative methods to the Hantzsch synthesis for preparing this compound?
A2: Yes, other synthetic routes exist. For instance, a Suzuki-coupling reaction between ethyl 2-bromothiazole-5-carboxylate and phenylboronic acid can be employed to form the 2-phenylthiazole core.[5] Another approach involves the reaction of ethyl acetoacetate derivatives with sulfonyl chloride, followed by a Hantzsch-type thiazole annulation with thiobenzamide.[5] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the thiazole ring.
Q3: What are the typical safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specifically:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Handling of Reagents: α-haloketones are lachrymators and skin irritants. Thioamides can be toxic. Handle these chemicals with care. Avoid inhalation of dust and vapors.
Data Presentation
The following table summarizes the impact of different reaction conditions on the yield of thiazole synthesis, based on literature reports for similar compounds.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol/Water | 65 | - | 79-90 | [6] |
| Silica Supported Tungstosilicic Acid | Ethanol/Water (Ultrasonic) | Room Temp | - | 79-90 | [6] |
| None | Isopropanol | 80-85 | 5 hours | 90 | [7] |
| None | Methanol | 100 | 30 min | High (not quantified) | [2] |
| p-Toluenesulfonic acid (PTSA) | Aqueous micelles (Ultrasonic) | - | - | 96 | [8] |
Experimental Protocols
Detailed Protocol for Hantzsch Synthesis of this compound (Conventional Heating)
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 2-chloroacetoacetate (1 equivalent)
-
Thiobenzamide (1.1 equivalents)
-
Ethanol (anhydrous)
-
Sodium bicarbonate solution (5% aqueous)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide in anhydrous ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the acid formed during the reaction.
-
A precipitate of the crude product should form. If no precipitate forms, the product may be extracted with a suitable organic solvent like ethyl acetate.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.
References
- 1. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents [patents.google.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Common side products in the synthesis of 2-phenylthiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylthiazole derivatives. Our focus is to address common challenges, particularly the formation of side products, to help you optimize your synthetic protocols and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-phenylthiazole derivatives?
A1: The most widely employed method is the Hantzsch thiazole synthesis.[1] This classical reaction involves the condensation of an α-haloketone (e.g., phenacyl bromide) with a thioamide (e.g., thiobenzamide).[1] It is valued for its simplicity and the ready availability of starting materials.
Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the primary factors to investigate?
A2: Low yields can stem from several factors, including the purity of your reactants, suboptimal reaction conditions (temperature, solvent, reaction time), and the formation of side products.[2] It is crucial to use pure starting materials and consider optimizing the reaction parameters.
Q3: Can the reaction conditions be modified to improve the efficiency of the Hantzsch synthesis?
A3: Absolutely. Modern variations of the Hantzsch synthesis utilize microwave irradiation or catalysts to enhance yields and significantly reduce reaction times.[3] Solvent choice is also critical, and performing small-scale solvent screening can help identify the optimal medium for your specific substrates.
Troubleshooting Guide: Common Side Products
This guide addresses the formation of common side products during the synthesis of 2-phenylthiazole derivatives and provides strategies to minimize their occurrence.
Issue 1: Formation of 3,5-Diphenyl-1,2,4-thiadiazole
Question: I have isolated a significant amount of a byproduct identified as 3,5-diphenyl-1,2,4-thiadiazole instead of my target 2-phenylthiazole derivative. Why is this happening and how can I prevent it?
Answer: The formation of 3,5-diaryl-1,2,4-thiadiazoles is a common side reaction resulting from the oxidative dimerization of the thioamide starting material.[4] This is particularly prevalent in the presence of oxidizing agents.[4][5] In some cases, the α-haloketone itself or atmospheric oxygen can promote this dimerization, especially under visible light.[4]
Troubleshooting Steps:
-
Exclude Oxidizing Agents: Ensure that no external oxidizing agents are present in your reaction mixture unless required for a specific protocol. Be mindful of the potential for air oxidation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent aerial oxidation of the thioamide.[6]
-
Control of Stoichiometry: An excess of the α-haloketone relative to the thioamide can sometimes favor the desired Hantzsch reaction over the dimerization of the thioamide.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes promote side reactions. Consider optimizing these parameters to favor the formation of the thiazole.
Issue 2: Formation of Isomeric 2-Imino-2,3-dihydrothiazoles
Question: My spectral data suggests the presence of an isomer of my desired 2-phenylthiazole. Could this be a 2-imino-2,3-dihydrothiazole, and how can I avoid its formation?
Answer: Yes, under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-substituted aminothiazole and its isomer, a 3-substituted 2-imino-2,3-dihydrothiazole.[2][7] The reaction of the thioamide can proceed through two different nitrogen atoms, leading to this isomeric byproduct.
Troubleshooting Steps:
-
pH Control: This side reaction is more prevalent under strongly acidic conditions. Maintaining a neutral or slightly basic pH during the reaction can favor the formation of the desired 2-aminothiazole.
-
Reaction Temperature: The ratio of the two isomers can be influenced by the reaction temperature. Experimenting with different temperatures may help to favor the desired product.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. A systematic solvent screen could reveal conditions that minimize the formation of the imino isomer.
Issue 3: Potential Formation of Oxazoles
Question: Is it possible for the α-haloketone to react with other nucleophiles present to form oxazole byproducts?
Answer: While less common in a standard Hantzsch synthesis where a thioamide is the primary nucleophile, the α-haloketone is a versatile precursor for heterocycles, including oxazoles. If your reaction mixture contains a source of an amide (for instance, from the hydrolysis of the thioamide), a competitive Robinson-Gabriel-type synthesis could potentially lead to the formation of an oxazole.
Troubleshooting Steps:
-
Purity of Thioamide: Ensure the thioamide starting material is pure and has not undergone significant hydrolysis to the corresponding amide.
-
Anhydrous Conditions: Carry out the reaction under anhydrous conditions to minimize the potential for hydrolysis of the thioamide.
Issue 4: Hydrolysis of Thioamide
Question: I suspect my thiobenzamide is hydrolyzing to benzamide during the reaction. How does this affect my synthesis and how can I prevent it?
Answer: Hydrolysis of the thioamide to the corresponding amide is a potential side reaction, especially in the presence of water and under acidic or basic conditions.[8] This reduces the concentration of the key nucleophile for the Hantzsch synthesis, leading to lower yields of the desired thiazole. The resulting amide will not react with the α-haloketone to form a thiazole.
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
pH Control: While the Hantzsch reaction can be performed under various pH conditions, prolonged exposure to strong acids or bases can accelerate thioamide hydrolysis. Buffer the reaction if necessary.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the thiazole formation to reduce the opportunity for hydrolysis.
Data Presentation
| Side Product | Formation Conditions | Recommended Mitigation Strategies |
| 3,5-Diaryl-1,2,4-thiadiazole | Presence of oxidizing agents, air, or light.[4] | Conduct reaction under an inert atmosphere; avoid external oxidants; optimize stoichiometry.[6] |
| 2-Imino-2,3-dihydrothiazole | Acidic reaction conditions.[2][7] | Maintain neutral or slightly basic pH; optimize reaction temperature and solvent. |
| Oxazole Derivatives | Presence of amides (e.g., from thioamide hydrolysis). | Use pure thioamide; ensure anhydrous reaction conditions. |
| Amide (from Thioamide Hydrolysis) | Presence of water, especially under acidic or basic conditions.[8] | Use anhydrous solvents and reagents; control pH; minimize reaction time. |
Experimental Protocols
Key Experiment: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a general procedure and may require optimization for different substrates.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq) in methanol.
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol for a Common Side Product: Synthesis of 3,5-Diphenyl-1,2,4-thiadiazole
This protocol describes a method for the synthesis of 3,5-diphenyl-1,2,4-thiadiazole, a common byproduct from the oxidative dimerization of thiobenzamide.
Materials:
-
Thiobenzamide
-
An oxidizing agent (e.g., N-bromosuccinimide or exposure to air/light)
-
Solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
Dissolve thiobenzamide in a suitable solvent in a round-bottom flask.
-
Add the oxidizing agent (e.g., N-bromosuccinimide, 1.05 eq) portion-wise with stirring. Alternatively, for photo-oxidation, expose the solution to visible light in the presence of air.[4]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,5-diphenyl-1,2,4-thiadiazole.
Mandatory Visualizations
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. geocities.ws [geocities.ws]
Troubleshooting low yield in Hantzsch thiazole synthesis
Technical Support Center: Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this classical and versatile reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to low yields and other undesired outcomes in the Hantzsch thiazole synthesis.
Issue 1: Low or No Product Yield
-
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I address them?
-
Answer: Low or no yield in a Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1] Key areas to investigate include:
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Purity of Starting Materials: Impurities in the α-haloketone or the thioamide can lead to unwanted side reactions, consuming your starting materials and complicating purification.[2] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[2]
-
Troubleshooting:
-
Ensure the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.
-
Use freshly purified reagents if degradation is suspected.
-
For moisture-sensitive reactions, use anhydrous solvents and flame- or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Reaction Conditions: The Hantzsch synthesis often requires specific conditions to proceed efficiently.
-
Troubleshooting:
-
Temperature: The reaction often requires heating to overcome the activation energy.[1] If the reaction is performed at room temperature, consider increasing the temperature. A systematic screening of temperatures can help determine the optimal condition for your specific substrates.[1]
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent is crucial for reaction rate and yield.[2] While alcohols like ethanol and methanol are common, other solvents might be more effective for your specific substrates.[2] It is advisable to perform small-scale solvent screening to find the best option.
-
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Troubleshooting:
-
Carefully calculate and weigh your starting materials.
-
In some cases, using a slight excess of the thioamide can help drive the reaction to completion.[3]
-
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
-
Answer: Side reactions can be a significant cause of low yields. A common side product, especially under acidic conditions, is the 2-imino-2,3-dihydrothiazole isomer.[1]
-
Troubleshooting:
-
Control of pH: If you are using acidic conditions and suspect the formation of the 2-imino isomer, consider running the reaction under neutral or slightly basic conditions.
-
Purification: If side products are formed, they may need to be separated from the desired product through purification techniques like column chromatography or recrystallization.
-
-
Issue 3: Difficulty with Product Isolation and Purification
-
Question: I am having trouble isolating and purifying my thiazole product. What are some effective methods?
-
Answer: The workup and purification steps are critical for obtaining a pure product with a good isolated yield.
-
Troubleshooting:
-
Precipitation and Filtration: Many thiazole products are solids and can be isolated by precipitation from the reaction mixture, followed by vacuum filtration.[4][5] Washing the collected solid with a suitable solvent can help remove impurities.[4][5]
-
Recrystallization: For further purification, recrystallization from an appropriate solvent system (e.g., ethanol/water) is a common and effective technique.[5]
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the desired product from impurities.[6]
-
-
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is key to maximizing the yield of your Hantzsch thiazole synthesis. The following tables summarize the impact of different conditions on product yield.
Table 1: Effect of Solvent and Temperature on Yield
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Water | Reflux | 3.5h | 70 | [7] |
| 2 | Ethanol | Reflux | 3h | 75 | [7] |
| 3 | Methanol | Reflux | 3h | 60 | [7] |
| 4 | 1-Butanol | Reflux | 4h | 65 | [7] |
| 5 | 2-Propanol | Reflux | 4h | 68 | [7] |
| 6 | Ethanol/Water (1:1) | 65 | 2-3.5h | 79-90 | [7] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Entry | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Conventional Heating | 65 | 2-3.5h | 79-90 | [7] |
| 2 | Ultrasonic Irradiation | Room Temperature | 1.5-2h | 79-90 | [7] |
| 3 | Conventional Reflux (Methanol) | ~65 | 8h | Lower | [8] |
| 4 | Microwave (Methanol) | 90 | 30 min | 95 | [8] |
Experimental Protocols
Below are detailed protocols for key experiments related to the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [4]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the solid to air dry on a tared watch glass.
-
Determine the mass and calculate the percent yield of the product.
-
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Hantzsch Thiazole Derivatives [7]
-
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica supported tungstosilicic acid (15 mol%)
-
Ethanol/Water (1:1, 5 mL)
-
-
Procedure under Conventional Heating:
-
Combine all reactants and the catalyst in a round-bottom flask.
-
Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool, and collect the precipitated product by vacuum filtration.
-
Wash the product with cold ethanol.
-
-
Procedure under Ultrasonic Irradiation:
-
Combine all reactants and the catalyst in a suitable vessel.
-
Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to recover the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
-
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Suzuki Coupling for Thiazole Derivatives
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving thiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of thiazole derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my Suzuki coupling reaction with a thiazole derivative showing low to no product formation?
Low or no yield in a Suzuki coupling reaction with a thiazole substrate can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Catalyst Inhibition: The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can help prevent strong coordination of the thiazole ring to the palladium center and promote the desired catalytic cycle.[1] Consider using pre-catalysts like XPhos Pd G2 or G3 which are designed for challenging couplings.[1]
-
-
Inefficient Oxidative Addition: The electronic properties of the thiazole ring can affect the oxidative addition step. Electron-donating groups on the thiazole ring can increase electron density and slow down this crucial step.[1]
-
Poor Substrate Solubility: One or both coupling partners may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates.[2]
-
Suboptimal Base: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to side reactions or incomplete activation of the boronic acid/ester.
-
Solution: Screen a variety of bases such as inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or organic bases. For sensitive substrates, milder bases like KF may prevent degradation, although they might lead to slower reaction rates.[2]
-
Q2: I am observing significant amounts of homocoupling product from my boronic acid derivative. What is causing this and how can I minimize it?
Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often leading to reduced yields of the desired cross-coupled product and purification challenges.[4][5]
Possible Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[5][6]
-
Catalyst Choice and State: The use of a Pd(II) precatalyst can sometimes lead to homocoupling during its reduction to the active Pd(0) species.[6]
-
Solution: Using a Pd(0) source directly, such as Pd(PPh₃)₄, might reduce homocoupling. However, optimizing the reaction conditions with Pd(II) precatalysts by carefully selecting ligands and bases is often more practical.
-
-
Excess Boronic Acid: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling.
-
Solution: Use a stoichiometric amount or only a slight excess (1.1 - 1.5 equivalents) of the boronic acid derivative.[7]
-
Q3: My thiazole boronic acid/ester appears to be degrading during the reaction, leading to low yields. How can I prevent this?
Thiazole boronic acids and their esters can be unstable under certain Suzuki coupling conditions, leading to protodeboronation (cleavage of the C-B bond).[2][9]
Possible Causes & Solutions:
-
Hydrolysis of Boronic Esters: Pinacol esters of boronic acids can hydrolyze to the corresponding boronic acids, which may have different stability and reactivity profiles.[10]
-
Protodeboronation: This side reaction is often exacerbated by basic aqueous conditions.[12]
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting conditions for a Suzuki coupling with a thiazole derivative?
A good starting point for optimizing the Suzuki coupling of a thiazole derivative would be to use a palladium catalyst with a phosphine ligand, a base, and an appropriate solvent.
Generalized Experimental Protocol:
-
Reactants: Thiazole halide (1.0 eq), Arylboronic acid or ester (1.1 - 1.5 eq).[7]
-
Catalyst: A palladium precursor such as Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ with a phosphine ligand (2-10 mol%).[14] Alternatively, a pre-catalyst like Pd(PPh₃)₄ or a more specialized one like a Pd-PEPPSI pre-catalyst (2 mol%) can be used.[4][15]
-
Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq).[14]
-
Solvent: A degassed solvent such as dioxane, toluene, or a mixture like DMF/water.[3][14]
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[7]
Reaction progress can be monitored by TLC or LC-MS.[7]
Q2: How does the position of the halide on the thiazole ring affect reactivity?
The electronic properties of the thiazole ring vary by position, which can influence the reactivity in Suzuki couplings. The C2 position is the most electron-deficient, the C5 position is relatively electron-rich, and the C4 position is considered nearly neutral.[1] Generally, electron-deficient aryl halides are more reactive in the oxidative addition step. However, other factors like steric hindrance and the nature of other substituents on the ring also play a significant role.
Q3: Which palladium catalysts and ligands are most effective for Suzuki coupling of thiazoles?
The choice of catalyst and ligand is crucial and often substrate-dependent. For thiazole derivatives, which can act as catalyst poisons, bulky and electron-rich ligands are often preferred.
| Catalyst/Pre-catalyst | Ligand | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that are effective for challenging substrates, including electron-rich or sterically hindered ones.[1][14] |
| Pd-PEPPSI-IPent | (none needed) | A pre-catalyst that has shown high yields (quantitative in some cases) for coupling of thiazolyl coumarin systems.[4][15] |
| Pd(dppf)Cl₂ | (none needed) | A common and often effective pre-catalyst.[8][14] |
| Pd(PPh₃)₄ | (none needed) | A standard Pd(0) catalyst, though it may be less effective for more challenging couplings.[14] |
Q4: What are the most common side reactions in Suzuki couplings of thiazole derivatives and how can they be minimized?
| Side Reaction | Description | Mitigation Strategies |
| Homocoupling | Dimerization of the boronic acid/ester.[4] | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[7] |
| Protodeboronation | Cleavage of the C-B bond of the boronic acid/ester.[2] | Use milder bases (e.g., KF), anhydrous conditions, or minimize reaction time and temperature.[2][13] |
| Catalyst Deactivation | Inhibition of the palladium catalyst by the thiazole ring.[1] | Use bulky, electron-rich ligands (e.g., SPhos, XPhos).[1] |
Visualizing Experimental and Troubleshooting Workflows
The following diagrams illustrate key workflows for optimizing Suzuki coupling conditions for thiazole derivatives.
Caption: A generalized experimental workflow for the Suzuki coupling of thiazole derivatives.
Caption: A troubleshooting workflow for low-yield Suzuki coupling of thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
How to increase the solubility of Ethyl 2-phenylthiazole-5-carboxylate for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Ethyl 2-phenylthiazole-5-carboxylate for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound and how do they affect its solubility?
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing a stock solution of this compound.[4][5][6] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a standard choice for solubilizing test compounds in drug discovery.[5][7][8]
Q3: What is the maximum concentration of DMSO that is safe for my cells in a biological assay?
A3: The maximum tolerated concentration of DMSO is cell-line dependent. However, a general guideline is to keep the final concentration in your assay below 0.5% (v/v) to avoid cytotoxicity and other off-target effects.[9][10][11][12] For sensitive cell lines or long-term studies, it is advisable to keep the DMSO concentration at or below 0.1%.[12][13] It is always best practice to perform a vehicle control experiment to determine the effect of the DMSO concentration on your specific cell line.[11][12]
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue for poorly soluble compounds. Here are a few strategies to overcome this:
-
Decrease the final concentration: The simplest approach is to lower the final concentration of the compound in the assay.[14]
-
Use a serial dilution strategy: Instead of a single large dilution, perform a stepwise serial dilution. You can first dilute your DMSO stock into a solution containing a mix of DMSO and your assay buffer, and then perform the final dilution into the assay buffer.[14]
-
Increase mixing energy: Vortexing or rapid pipetting during dilution can help to keep the compound in solution.[14]
-
Use solubilizing excipients: Consider adding a small amount of a surfactant, such as Tween® 80 or Polysorbate 80, or a cyclodextrin to your assay buffer to enhance the solubility of your compound.[15][16][17]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound will not dissolve in 100% DMSO. | High crystallinity of the compound. | Gentle warming (up to 37°C) and/or sonication.[5][18] | The compound dissolves completely to form a clear stock solution. |
| Compound precipitates immediately upon dilution into aqueous buffer. | High degree of supersaturation and rapid solvent shift. | 1. Decrease the final compound concentration.[14]2. Perform a serial dilution.[14]3. Add a surfactant (e.g., 0.01% Tween® 80) to the assay buffer.[14][19] | The compound remains in solution, and the assay can be performed without interference from precipitated material. |
| Compound precipitates over the course of the assay. | The compound concentration is above its thermodynamic solubility limit in the assay buffer. | 1. Lower the compound concentration.[14]2. Incorporate a solubilizing agent like a cyclodextrin into the assay buffer.[20] | The compound remains soluble for the duration of the experiment, ensuring consistent exposure to the biological target. |
| Inconsistent or variable assay results. | Precipitation of the compound from the stock solution during storage or after freeze-thaw cycles. | 1. Visually inspect the stock solution for any precipitate before use.[21]2. If precipitate is present, warm and vortex to redissolve.[21]3. Aliquot the stock solution to minimize freeze-thaw cycles.[5][21] | Consistent and reproducible assay results are obtained. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 233.29 g/mol * 1000 mg/g = 2.33 mg
-
Weigh the compound: Accurately weigh 2.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of high-purity DMSO to the tube.
-
Dissolve the compound: Vortex the tube until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a few minutes to aid dissolution.[5][18] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5][21]
Protocol 2: Determining the Maximum Tolerated DMSO Concentration
Materials:
-
Your specific cell line
-
Complete cell culture medium
-
High-purity DMSO
-
96-well cell culture plate
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A typical concentration range to test is from 2% down to 0.015% (v/v). Remember to prepare a "no DMSO" control with only the medium.
-
Treatment: Add the different concentrations of the DMSO-containing medium to the cells.
-
Incubation: Incubate the plate for the same duration as your planned biological assay.
-
Assess Cell Viability: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the "no DMSO" control. The maximum tolerated DMSO concentration is the highest concentration that does not cause a significant decrease in cell viability.[11]
Visualizations
Caption: Experimental workflow for preparing and using this compound in biological assays.
Caption: A logical diagram for troubleshooting precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tga.gov.au [tga.gov.au]
- 3. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. scribd.com [scribd.com]
- 17. brieflands.com [brieflands.com]
- 18. emulatebio.com [emulatebio.com]
- 19. The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Strategies to avoid by-products in the synthesis of thiazole compounds
Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies for obtaining high-purity thiazole compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of thiazole compounds.
Issue 1: Low Yield in Hantzsch Thiazole Synthesis
Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the Hantzsch synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include reaction conditions, purity of starting materials, and stoichiometry.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Suboptimal Temperature: The reaction temperature might not be ideal for your specific substrates.
-
Solution: Experiment with a range of temperatures. While higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. A temperature optimization study is recommended.
-
-
Impure Reactants: The α-haloketone and thioamide starting materials can degrade over time.
-
Solution: Use freshly purified starting materials. α-Haloketones can be sensitive to light and heat, while thioamides can hydrolyze.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a lower yield.
-
Solution: While a 1:1 molar ratio of α-haloketone to thioamide is typical, a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes improve yields.[1]
-
Issue 2: Presence of an Unexpected Isomeric By-product
Q: I've isolated my thiazole product, but spectroscopic analysis (NMR, MS) suggests the presence of an isomeric by-product. What could this be and how can I avoid it?
A: A common isomeric by-product in the Hantzsch synthesis, particularly when using N-substituted thioamides under acidic conditions, is a 3-substituted 2-imino-2,3-dihydrothiazole.[2][3]
Formation Mechanism:
The formation of this isomer is a result of a change in the regioselectivity of the cyclization step. Under acidic conditions, the nitrogen of the N-substituted thioamide can compete with the sulfur atom in the initial nucleophilic attack on the α-haloketone, leading to the formation of the imino-dihydrothiazole isomer.
Strategies to Avoid the Isomeric By-product:
-
Control of pH: Perform the reaction under neutral or slightly basic conditions to favor the nucleophilic attack by the sulfur atom.
-
Reaction Temperature: Lowering the reaction temperature may favor the desired kinetic product.
-
Choice of Thioamide: If possible, using an N-unsubstituted thioamide will prevent the formation of this specific isomer.
Issue 3: Formation of Dihydrothiazole By-product
Q: My final product is contaminated with a dihydrothiazole derivative. How is this formed and what can I do to minimize it?
A: The presence of a dihydrothiazole by-product indicates incomplete oxidation of the thiazoline intermediate to the final aromatic thiazole.
Strategies for Complete Oxidation:
-
Ensure Sufficient Oxidant: If the reaction relies on atmospheric oxygen, ensure good aeration of the reaction mixture. In some cases, bubbling air or oxygen through the solution can be beneficial.
-
Use of an External Oxidant: The addition of a mild oxidizing agent can drive the reaction to completion. Common oxidants for this purpose include:
-
Hydrogen peroxide
-
Manganese dioxide
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
-
Reaction Conditions: Higher temperatures can sometimes promote the final aromatization step.
Issue 4: Difficulty in Purifying the Thiazole Product
Q: I'm having trouble purifying my thiazole compound from unreacted starting materials and by-products. What are the recommended purification methods?
A: The choice of purification method depends on the physical properties of your thiazole derivative and the nature of the impurities.
Common Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline thiazole derivatives. The choice of solvent is crucial and may require some experimentation. Common solvents include ethanol, methanol, and ethyl acetate.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities with different polarities. A range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can be employed.
-
Acid-Base Extraction: If your thiazole has a basic nitrogen atom, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The thiazole will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the purified thiazole extracted back into an organic solvent.
-
Precipitation: In some cases, the desired thiazole product may precipitate from the reaction mixture upon cooling or by the addition of a non-solvent.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the Hantzsch thiazole synthesis?
A1: The most frequently encountered by-products include:
-
Dihydrothiazoles: Resulting from incomplete oxidation of the thiazoline intermediate.
-
Isomeric 2-imino-2,3-dihydrothiazoles: Formed especially with N-substituted thioamides under acidic conditions.[2][3]
-
Unreacted starting materials: α-haloketones and thioamides.
-
Products of self-condensation of the α-haloketone.
Q2: How can I monitor the progress of my thiazole synthesis?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are some common issues in the Cook-Heilbron thiazole synthesis and how can they be addressed?
A3: The Cook-Heilbron synthesis, which typically involves the reaction of an α-aminonitrile with a sulfur-containing reagent like carbon disulfide, can also present challenges.[5][6]
-
Formation of 5-amino-2-mercaptothiazoles: When using carbon disulfide, this is the expected product.[6] If another derivative is desired, a different sulfur reagent should be used.
-
Low Yields: Similar to the Hantzsch synthesis, low yields can result from impure starting materials or non-optimized reaction conditions (temperature, solvent, reaction time).
-
Purification: The resulting 5-aminothiazoles can sometimes be challenging to purify due to their polarity. Column chromatography with a polar eluent system or recrystallization from a polar solvent is often necessary.
Q4: I see unexpected signals in the 1H NMR spectrum of my purified thiazole. What could they be?
A4: Unexpected NMR signals can arise from several sources:
-
Residual Solvents: Peaks from solvents used in the reaction or purification (e.g., ethanol, ethyl acetate, dichloromethane) are common.
-
Grease: Silicone grease from glassware joints can appear as broad singlets, typically around 0 ppm.
-
By-products: Even after purification, trace amounts of by-products may persist. Compare your spectrum to known spectra of potential by-products if available.
-
Decomposition: Some thiazole derivatives may be unstable and decompose upon standing or during analysis.
-
Water: A broad singlet that can appear at various chemical shifts depending on the solvent and concentration. This can be confirmed by a D₂O shake, where the peak disappears.[7]
Data Presentation
The following table summarizes the effect of reaction temperature on the radiochemical yield (RCY) of a Hantzsch-type synthesis of a 13N-labeled dihydropyridine derivative, illustrating the importance of temperature optimization.
| Entry | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY) (%) |
| 1 | 100 | 8 | 80 |
| 2 | 100 | 5 | 85 |
| 3 | 100 | 3 | 75 |
| 4 | 120 | 8 | 60 |
| 5 | 120 | 5 | 65 |
| 6 | 150 | 8 | 45 |
| 7 | 150 | 5 | 50 |
Data adapted from a study on a Hantzsch multicomponent reaction. The optimal yield was achieved at 100°C with a 5-minute reaction time. Higher temperatures led to a significant decrease in yield.[8]
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the synthesis of a common 2-aminothiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[4]
-
Add methanol (5 mL) to the flask.[4]
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[4]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any residual salts.
-
Allow the solid to air dry completely on a watch glass.
Visualizations
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-phenylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of Ethyl 2-phenylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in the synthesis of this compound, particularly via the Hantzsch thiazole synthesis, typically include unreacted starting materials such as the α-haloketone and thioamide.[1][2] Side-products from competing reactions can also be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q3: Is this compound susceptible to hydrolysis during purification?
A3: Yes, as an ester, this compound can undergo hydrolysis to the corresponding carboxylic acid, especially in the presence of acid or base catalysts and water.[3][4][5] It is advisable to use neutral conditions and anhydrous solvents where possible to minimize this degradation pathway.
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of your compound from impurities during column chromatography.[6] Staining with a UV lamp or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the separated spots.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallization | The compound is too soluble in the chosen solvent, or the solution is too concentrated. | - Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.- Try a co-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until turbidity appears, then clarify with a few drops of the "good" solvent before cooling.- Ensure a slow cooling rate. |
| No crystal formation upon cooling | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure product, if available.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery of purified product | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution for a longer period or to a lower temperature to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in the final product | The impurities were not effectively removed during recrystallization. | - Perform a hot filtration to remove insoluble impurities before cooling.- Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb the desired product, so use it judiciously.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product and impurities | The solvent system (eluent) is not optimal. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound for good separation.- For non-polar compounds like this compound, a good starting point is a mixture of hexanes and ethyl acetate.[2]- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is stuck on the column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound runs too fast (high Rf) | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of spots on TLC/fractions | The compound may be acidic or basic, interacting strongly with the silica gel, or the column may be overloaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.- Do not overload the column; a general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound (General Procedure)
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography of this compound (General Procedure)
This protocol is a general guideline. The solvent system should be optimized using TLC first.
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point for aryl-thiazole esters is a mixture of hexanes and ethyl acetate.[2] The ideal system will show good separation between the desired product (Rf ~0.2-0.4) and any impurities.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting common issues during recrystallization.
References
Technical Support Center: Scalable Synthesis of Ethyl 2-phenylthiazole-5-carboxylate Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Ethyl 2-phenylthiazole-5-carboxylate and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scalable production of this compound?
A1: The most prevalent and scalable method is the Hantzsch thiazole synthesis.[1][2][3] This typically involves the condensation of an α-haloketone with a thioamide.[2][3] One-pot modifications of the Hantzsch synthesis are also popular for improving efficiency and reducing work-up steps.[4][5] Alternative routes may involve multi-step sequences starting from different precursors.[6]
Q2: What are the key starting materials for the Hantzsch synthesis of this compound?
A2: The primary intermediates are thiobenzamide and an ethyl α-halo-β-ketoester, such as ethyl 3-bromo-2-oxopropanoate.[7][8]
Q3: What are the critical parameters to control during the Hantzsch thiazole synthesis?
A3: Key parameters to optimize for a successful and high-yield synthesis include reaction temperature, reaction time, choice of solvent, and the purity of starting materials.[9][10] Sub-optimal conditions can lead to low conversion rates and the formation of side products.[9]
Q4: Are there any significant side reactions to be aware of during the synthesis?
A4: Yes, under certain conditions, particularly acidic environments, the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles can occur.[9] Additionally, impurities in the starting materials can lead to a variety of unwanted side reactions, complicating purification.[10] In some cases, unexpected rearrangements or alternative cyclizations can lead to different heterocyclic systems, such as 1,2,4-thiadiazoles.[1]
Troubleshooting Guide
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields in thiazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires heating.[9] If the reaction is performed at room temperature, consider gradually increasing the temperature to find the optimal point for your specific substrates.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: The choice of solvent is crucial and can significantly impact the reaction rate and yield.[10] Common solvents include ethanol, methanol, and butanol.[10][11] It is advisable to screen different solvents on a small scale to identify the most effective one for your system.
-
-
Reagent Purity and Stoichiometry:
-
Purity: Impurities in the starting materials, such as the α-haloketone or thiobenzamide, can lead to side reactions and consume reactants.[10] Ensure the purity of your starting materials before beginning the synthesis. The use of anhydrous solvents is also recommended as water can be detrimental in some cases.[10]
-
Stoichiometry: An improper molar ratio of reactants can result in unreacted starting materials. While a 1:1 stoichiometry is typical for the Hantzsch synthesis, using a slight excess of the thioamide is common practice.[12]
-
-
Catalyst: While many Hantzsch syntheses are performed without a catalyst, some protocols utilize catalysts to improve yields and reaction rates.[11][13] Consider exploring the use of a suitable catalyst if other optimization attempts are unsuccessful.
Issue 2: Difficulty in Product Purification
Q: I am having trouble purifying the crude this compound. What are the recommended purification methods?
A: Purification can be challenging due to the presence of unreacted starting materials and side products.
-
Crystallization: Recrystallization is a common and effective method for purifying the final product. Ethanol is often a suitable solvent for recrystallization.
-
Filtration and Washing: The thiazole product may precipitate from the reaction mixture upon cooling or neutralization.[2][12] The precipitate can be collected by filtration and washed with a suitable solvent (e.g., water) to remove soluble impurities.[2]
-
Column Chromatography: If crystallization and filtration are insufficient, column chromatography using silica gel can be employed to separate the desired product from impurities. The choice of eluent will depend on the polarity of the product and impurities.
Issue 3: Formation of Unexpected Side Products
Q: I have identified an unexpected side product in my reaction. What could it be and how can I minimize its formation?
A: The formation of unexpected side products can arise from various factors.
-
Isomer Formation: As mentioned, under acidic conditions, 2-imino-2,3-dihydrothiazoles can form as isomers.[9] Carefully controlling the pH of the reaction mixture can help minimize this.
-
Alternative Cyclization Pathways: The reaction of thioamides with certain α-halo carbonyl compounds can sometimes lead to other heterocyclic systems. For instance, the reaction of thiobenzamides with methyl bromocyanoacetate has been reported to yield 3,5-diaryl-1,2,4-thiadiazoles instead of the expected thiazole.[1]
-
Minimizing Side Products: To minimize the formation of side products, it is crucial to use pure starting materials, optimize reaction conditions (temperature, solvent, and reaction time), and maintain careful control over the reaction stoichiometry.[9][10]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the thiobenzamide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).[2][12]
-
Addition of α-haloketone: Add the ethyl 3-bromo-2-oxopropanoate (1 to 1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[10] Typical reaction times can range from 30 minutes to several hours.[2][12]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with a cold solvent to remove impurities.[2]
-
If no precipitate forms, the reaction mixture may be poured into a solution of sodium carbonate or a similar base to neutralize any acid formed and induce precipitation of the product.[12]
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates
This method provides an efficient alternative to the traditional two-step process.[4][5]
-
Reaction Setup: In a suitable reaction vessel, combine ethyl acetoacetate, N-bromosuccinimide (NBS), and the desired thio- or N-substituted thiourea in a solvent mixture (e.g., water and tetrahydrofuran).[5]
-
Reaction: Stir the mixture at a controlled temperature. The reaction times can be significantly longer for substituted thioureas compared to unsubstituted thiourea.[5]
-
Work-up and Purification: The work-up and purification procedures are similar to the general Hantzsch synthesis protocol, involving filtration, washing, and potentially recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiazole Synthesis
| Synthesis Method | Key Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hantzsch Synthesis | 2-bromoacetophenone, thiourea | Methanol | Reflux | 30 min | High | [2][12] |
| One-Pot Synthesis | Ethyl acetoacetate, NBS, Thiourea | Water/THF | Not specified | Not specified | up to 72% | [5] |
| Modified Hantzsch | Thiobenzamide, Ethyl 4-bromo-3-ethoxycrotonate | Not specified | Not specified | Not specified | Excellent | [14][15] |
| Suzuki Coupling | Ethyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid | Dioxane/Water | Reflux | Not specified | Not specified | [6] |
Visualizations
Caption: Workflow for the Hantzsch synthesis of this compound.
Caption: Decision-making flowchart for troubleshooting low yields in thiazole synthesis.
References
- 1. An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl bromopyruvate technical grade, 90 70-23-5 [sigmaaldrich.com]
- 8. Ethyl bromopyruvate | C5H7BrO3 | CID 66144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Managing reaction intermediates in multi-step thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of thiazoles. The content is designed to address specific experimental challenges, with a focus on managing reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis can arise from several factors, including suboptimal reaction conditions, purity of starting materials, and incorrect stoichiometry. To improve your yield, consider the following:
-
Reaction Temperature: The Hantzsch synthesis often requires heating to proceed efficiently. If you are conducting the reaction at room temperature and observing low conversion, a systematic increase in temperature is recommended. Refluxing is a common condition for this synthesis.
-
Solvent Choice: The solvent plays a crucial role. While alcohols like ethanol and methanol are frequently used, exploring other options such as 1-butanol, 2-propanol, or even a mixture of ethanol and water can sometimes lead to higher yields. In some cases, solvent-free conditions or the use of microwave irradiation have been shown to dramatically improve yields and reduce reaction times.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal time to stop the reaction and begin workup.[2]
-
Purity of Reactants: The purity of your α-haloketone and thioamide is critical. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification. If you suspect impurities, consider recrystallizing your starting materials.
-
Stoichiometry: While a 1:1 stoichiometry of the α-haloketone and thioamide is typical, a slight excess of the thioamide (e.g., 1.5 equivalents) can sometimes drive the reaction to completion.
Q2: I am observing the formation of an unexpected isomer as a side product. How can I control the regioselectivity of the reaction?
A2: The formation of isomers, particularly 2-imino-2,3-dihydrothiazoles, can occur, especially under acidic conditions when using N-monosubstituted thioureas. To control regioselectivity:
-
Neutral Conditions: Performing the reaction in a neutral solvent generally favors the formation of the desired 2-(N-substituted amino)thiazoles.
-
pH Control: If acidic conditions are necessary for your specific substrates, careful control of the pH is crucial. You may need to screen different acids and concentrations to find the optimal conditions that minimize the formation of the unwanted isomer.
Q3: How can I monitor the progress of my thiazole synthesis?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of your reaction. By taking small aliquots from the reaction mixture at different time points and running them on a TLC plate, you can visualize the consumption of your starting materials and the formation of your product. A suitable mobile phase, such as 50% ethyl acetate in hexane, can be used to separate the components.[3] For more detailed kinetic studies, real-time monitoring using low-field NMR spectroscopy has also been successfully employed.
Q4: What are the key reaction intermediates in the Hantzsch thiazole synthesis, and can they be isolated?
A4: The Hantzsch thiazole synthesis proceeds through two key intermediates: an imino thioether and a hydroxythiazoline.[2] In many cases, these intermediates are transient and not readily isolated. However, under certain conditions, the cyclic hydroxythiazoline intermediate can be stable enough to be isolated. One study has shown that increasing the amount of a solid base catalyst can favor the formation and isolation of the 4-hydroxythiazoline intermediate.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Possible Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature. Many Hantzsch syntheses require reflux conditions to proceed effectively. |
| Inappropriate Solvent | Perform small-scale solvent screening with solvents like ethanol, methanol, 1-butanol, or an ethanol/water mixture to find the optimal medium for your substrates. |
| Short Reaction Time | Monitor the reaction progress with TLC to ensure it has reached completion before workup. |
| Impure Reactants | Purify starting materials (α-haloketone and thioamide) by recrystallization or column chromatography. |
Issue 2: Multiple Spots on TLC, Indicating Side Products
| Possible Cause | Troubleshooting Step |
| Isomer Formation | If using an N-monosubstituted thioamide, consider running the reaction under neutral conditions to favor the desired 2-amino isomer. |
| Decomposition | If starting materials or intermediates are unstable under the reaction conditions, consider lowering the temperature and extending the reaction time. |
| Incorrect Stoichiometry | Optimize the ratio of reactants. A slight excess of the thioamide may be beneficial. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is Soluble in the Workup Solvent | Many 2-aminothiazole products are poorly soluble in water. After the reaction, pouring the mixture into a weak base solution (e.g., 5% sodium carbonate) can precipitate the product by neutralizing the hydrohalide salt that is often formed initially.[3] |
| Oily Product | If the product oils out instead of precipitating, try extraction with a suitable organic solvent, followed by drying and evaporation. The crude product can then be purified by column chromatography. |
| Persistent Impurities | For purification, recrystallization from a suitable solvent (e.g., ethanol) is often effective. If recrystallization is insufficient, column chromatography on silica gel is a reliable alternative. |
Data Presentation
Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Water | 25 | 3.5h | No Reaction |
| 2 | Water | 100 (Reflux) | 3.5h | Moderate |
| 3 | Ethanol | 25 | 3.5h | No Reaction |
| 4 | Ethanol | 78 (Reflux) | 3.5h | Good |
| 5 | Methanol | 25 | 3.5h | No Reaction |
| 6 | Methanol | 65 (Reflux) | 3.5h | Moderate |
| 7 | 1-Butanol | 118 (Reflux) | 3.5h | High |
| 8 | 2-Propanol | 82 (Reflux) | 3.5h | High |
| 9 | Ethanol/Water (1:1) | 85 (Reflux) | 3.5h | 87 |
Data adapted from a study on optimizing Hantzsch synthesis. Note that "Moderate," "Good," and "High" are qualitative descriptors from the source, and actual yields are substrate-dependent.[4]
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for Thiazole Synthesis
| Entry | Method | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Conventional (Reflux in Methanol) | 65 | 8h | 75-85 |
| 2 | Microwave Irradiation (Methanol) | 90 | 30 min | 90-95 |
Data adapted from a study on microwave-assisted Hantzsch thiazole synthesis.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole
-
Preparation: In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction: Add methanol (5 mL) and a stir bar. Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up: Remove the flask from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. The product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water.
-
Drying: Spread the solid on a watch glass and allow it to air dry. For faster drying, a desiccator can be used.
-
Purification (if necessary): The crude product can be recrystallized from hot ethanol to obtain pure 2-amino-4-phenylthiazole.[3]
Protocol 2: Purification of an Aminothiazole Derivative by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude aminothiazole product in a minimal amount of the mobile phase (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of ethyl acetate and hexane). The polarity of the mobile phase can be gradually increased to elute the product.
-
Fraction Collection: Collect the eluent in fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminothiazole derivative.
Mandatory Visualizations
Caption: Experimental workflow for the Hantzsch thiazole synthesis.
Caption: Troubleshooting logic for low yields in thiazole synthesis.
References
- 1. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Ethyl 2-phenylthiazole-5-carboxylate Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Ethyl 2-phenylthiazole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone or a related α-haloester with a thioamide.[1][3] For this compound, this typically involves reacting an ethyl 2-halo-3-oxobutanoate with thiobenzamide. Another approach involves a Suzuki-coupling reaction between ethyl 2-bromo-5-thiazole carboxylate and phenylboronic acid.[4]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities often stem from unreacted starting materials, side reactions, or product degradation. In the Hantzsch synthesis, common impurities include unreacted α-halocarbonyl compounds and thiobenzamide.[5] Side reactions can also lead to the formation of isomeric byproducts or polymeric materials. Residual solvents from the reaction or workup are also common.
Q3: What are the recommended primary purification techniques for this compound?
A3: The most effective purification techniques for thiazole derivatives like this compound are column chromatography and recrystallization.[5] The choice depends on the physical state of the crude product and the nature of the impurities.[5] For solid products, recrystallization is often a highly effective method for achieving high purity.[6][7]
Q4: How can I monitor the progress and purity of my reaction?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and assessing the purity of the crude product.[5][8] By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete. The presence of multiple spots in the product lane after the reaction indicates the presence of impurities.[8] High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative purity assessment.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | Optimize Reaction Conditions: Increase reaction time or temperature. Ensure proper stoichiometry of reactants. Monitor the reaction using TLC until the starting material spot disappears.[10] |
| Product Degradation: The thiazole ring or ester group may be sensitive to harsh conditions (e.g., strong acid/base, excessive heat).[5] | Use Milder Conditions: Purify under neutral conditions where possible and avoid excessive heat during workup and purification.[5] | |
| Low Purity (Multiple Spots on TLC) | Inappropriate Workup: The workup procedure may not effectively remove unreacted starting materials or byproducts. | Aqueous Wash: Perform an aqueous wash (e.g., with sodium bicarbonate solution) to remove acidic byproducts or unreacted thioamide. |
| Co-eluting Impurities: Impurities may have similar polarity to the product, making separation difficult. | Optimize Chromatography: Systematically vary the polarity of the eluent for column chromatography. An ideal Rf value for the product on TLC is typically 0.2-0.4 for good separation.[5] Consider using a different stationary phase if separation on silica gel is poor. | |
| Product is an Oil, not a Solid | Presence of Impurities: Impurities can depress the melting point and prevent crystallization. | Purify via Column Chromatography: Use column chromatography to isolate the pure compound, which may then crystallize upon solvent removal or when triturated with a non-polar solvent like hexane. |
| Difficulty with Recrystallization | Incorrect Solvent Choice: The solvent may be too polar or too non-polar. | Systematic Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene) to find a system where the compound is soluble when hot but sparingly soluble when cold. A mixture of solvents can also be effective.[7] |
| Supersaturation: The solution may be supersaturated, preventing crystal formation. | Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure product, or cooling the solution slowly in an ice bath. |
Quantitative Data Summary
Table 1: Reported Yields for Thiazole Synthesis
| Compound | Synthesis Method | Reported Yield | Purity | Reference |
| 2-amino-4-phenylthiazole | Hantzsch Synthesis | ~99% | >95% (by NMR & melting point) | [10] |
| Ethyl 2-aminothiazole-5-carboxylate | Hantzsch-type Synthesis | 70% | Not specified | [11] |
| Ethyl 2-aminothiazole-5-carboxylate | Copper-catalyzed Synthesis | 95.7% | 99.34% (by HPLC) | [11] |
| A 2-phenylthiazole derivative | Hantzsch Synthesis | 86% | Not specified | [12] |
| A thiazole carboxylate | Recrystallization from n-butanol | Not specified | 98.5% (by HPLC) | [9] |
Experimental Protocols
Protocol 1: Synthesis via Hantzsch Thiazole Condensation
This protocol is a general representation of the Hantzsch synthesis adapted for this compound.
-
Reactant Setup: In a round-bottom flask, dissolve thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or dioxane.
-
Addition: Add ethyl 2-chloroacetoacetate (1.0-1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours.[3][11] Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.[1] Alternatively, neutralize the mixture with a mild base (e.g., 5% Na2CO3 solution), and extract the product with an organic solvent like ethyl acetate.[1]
-
Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Selection: Use silica gel (200-400 mesh) as the stationary phase.[8] A common rule is to use 25-50 g of silica for every 1 g of crude material.[5]
-
Solvent System Selection: Determine the optimal eluent by running TLC plates with different solvent systems, typically mixtures of hexane and ethyl acetate.[5] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.[5]
-
Column Packing: Pack the column with a slurry of silica gel in the least polar eluent mixture to ensure uniform packing without air bubbles.[5]
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent mixture in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethanol is often a good starting point for this class of compounds.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain the pure product.[11]
Visualizations
Caption: Hantzsch synthesis workflow for this compound.
Caption: Decision workflow for purification of the crude product.
Caption: Troubleshooting logic for addressing low product purity.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Fluconazole and the Ethyl 2-phenylthiazole-5-carboxylate Scaffold for Antifungal Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel and more effective antifungal agents, this guide provides a comparative overview of the established triazole antifungal, fluconazole, and the promising investigational scaffold represented by Ethyl 2-phenylthiazole-5-carboxylate. While extensive data exists for fluconazole, this document synthesizes the available research on phenylthiazole derivatives to offer a forward-looking perspective on a potentially valuable new class of antifungals. This comparison is intended to inform and guide future research and development in the field of mycology.
Executive Summary
Fluconazole, a cornerstone of antifungal therapy, functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical component of the ergosterol biosynthesis pathway. While effective against a range of yeasts, the rise of resistant strains necessitates the exploration of new chemical entities. The phenylthiazole scaffold, exemplified by its parent structure this compound, has emerged as a promising area of investigation. Research into various derivatives of this scaffold has demonstrated potent antifungal activity, often comparable or superior to fluconazole, particularly against resistant fungal species. The proposed mechanism of action for many phenylthiazole derivatives also targets the ergosterol pathway, suggesting a shared molecular target with potential for differentiated pharmacology.
Data Presentation: A Comparative Overview
Direct comparative data for this compound is not extensively available in public literature. Therefore, this table presents a summary of the known antifungal activity of fluconazole against key fungal pathogens, contrasted with the reported activity of various investigational phenylthiazole derivatives to illustrate the potential of this chemical class.
| Fungal Species | Fluconazole MIC (µg/mL) | Representative Phenylthiazole Derivative MIC (µg/mL) |
| Candida albicans (susceptible) | 0.25 - 2 | 0.25 - 2 |
| Candida albicans (fluconazole-resistant) | ≥ 8 | 0.5 - 4 |
| Candida glabrata | 16 - >64 | 0.25 - 1 |
| Candida auris | >64 | 2 |
| Cryptococcus neoformans | 4 - 16 | 0.5 - 2 |
| Aspergillus fumigatus | Generally resistant | 0.5 - 2 |
Note: MIC (Minimum Inhibitory Concentration) values for phenylthiazole derivatives are sourced from various studies on different derivatives and are presented to demonstrate the potential of the scaffold, not as direct data for this compound.
Mechanism of Action: A Tale of Two Inhibitors
Both fluconazole and the investigational phenylthiazole derivatives primarily exert their antifungal effects by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.
Fluconazole: As a triazole antifungal, fluconazole specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane fluidity and the function of membrane-bound enzymes.[1]
Phenylthiazole Derivatives: Studies on various phenylthiazole derivatives suggest a similar mechanism of action, targeting the same lanosterol 14α-demethylase (CYP51) enzyme. The phenylthiazole core appears to effectively mimic the substrate of the enzyme, leading to potent inhibition. The fungicidal activity observed with some derivatives suggests that they may induce a more profound disruption of the fungal cell membrane compared to the generally fungistatic effect of fluconazole against certain yeasts.
Caption: Mechanism of Action for Fluconazole and Phenylthiazole Derivatives.
Experimental Protocols
The following are standardized protocols for key experiments used to evaluate and compare the antifungal activity of compounds like fluconazole and this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Antifungal Stock Solutions:
-
Dissolve the antifungal agent (Fluconazole or this compound) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Prepare serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium.
2. Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4. Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.
Caption: Broth Microdilution MIC Determination Workflow.
Zone of Inhibition Assay by Disk Diffusion
This qualitative method assesses the susceptibility of a fungus to an antifungal agent.
1. Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described in the MIC protocol.
2. Plate Inoculation:
-
Uniformly streak the fungal suspension over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.
3. Disk Application:
-
Aseptically place a paper disk impregnated with a known concentration of the antifungal agent onto the surface of the agar.
4. Incubation:
-
Incubate the plate at 35°C for 24 hours.
5. Measurement:
-
Measure the diameter of the clear zone of no growth around the disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the fungus to the antifungal agent.
Conclusion and Future Directions
Fluconazole remains a vital tool in the clinical management of fungal infections. However, the emergence of resistance highlights the urgent need for new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains. The phenylthiazole scaffold, as represented by this compound, presents a promising avenue for the development of such agents. The potent in vitro activity of various phenylthiazole derivatives against a broad spectrum of fungi, including fluconazole-resistant isolates, warrants further investigation.
Future research should focus on:
-
Systematic evaluation of simple phenylthiazole esters , including this compound, to establish baseline antifungal activity and structure-activity relationships.
-
In-depth mechanistic studies to confirm the inhibition of lanosterol 14α-demethylase and explore potential secondary targets.
-
Pharmacokinetic and toxicological profiling of lead phenylthiazole derivatives to assess their drug-like properties and safety profiles.
-
In vivo efficacy studies in animal models of fungal infections to translate the promising in vitro activity into potential therapeutic benefit.
By pursuing these research directions, the scientific community can fully elucidate the therapeutic potential of the phenylthiazole scaffold and potentially deliver a new generation of much-needed antifungal drugs.
References
A Comparative Guide to the In Vitro Anticancer Activity of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole moiety is a prominent scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comparative analysis of the in vitro anticancer activity of various thiazole derivatives, supported by experimental data from recent studies. It aims to offer an objective overview for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Comparative Anticancer Activity of Thiazole Derivatives
The in vitro cytotoxic effects of several novel thiazole derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 4 | MCF-7 (Breast) | 5.73 | Staurosporine | 6.77 | [1] |
| MDA-MB-231 (Breast) | 12.15 | Staurosporine | 7.03 | [1] | |
| Compound 3c | MCF-7 (Breast) | 13.66 | Staurosporine | 6.77 | [1] |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 (µg/mL) | - | - | [5] |
| Compound 4d | SaOS-2 (Osteosarcoma) | 0.212 (µg/mL) | - | - | [5] |
| Compound 4b | SaOS-2 (Osteosarcoma) | 0.214 (µg/mL) | - | - | [5] |
| Compound 4c | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 | [6] |
| HepG2 (Liver) | 7.26 | Staurosporine | 8.4 | [6] | |
| Compound 8 | MCF-7 (Breast) | 3.36 (µg/mL) | Staurosporine | 5.25 (µg/mL) | [7] |
| Compound 5b | MCF-7 (Breast) | 0.48 | - | - | [3] |
| A549 (Lung) | 0.97 | - | - | [3] | |
| Compound 6a | OVCAR-4 (Ovarian) | 1.569 | Staurosporine | 8.76 | [8] |
| Compound 3j | T47D (Breast) | 0.51 | - | - | [9] |
| Compound 5b (Phthalimide) | MCF-7 (Breast) | 0.2 | - | - | [10] |
| Compound 5k (Phthalimide) | MDA-MB-468 (Breast) | 0.6 | - | - | [10] |
| Compound 5g (Phthalimide) | PC-12 (Pheochromocytoma) | 0.43 | - | - | [10] |
Mechanisms of Anticancer Action
Thiazole derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[4][5][11]
Induction of Apoptosis and Cell Cycle Arrest
Several studies have demonstrated the pro-apoptotic and cell cycle-disrupting capabilities of thiazole derivatives.
-
Compound 4 was shown to induce both early and late-stage apoptosis in MCF-7 cells.[1]
-
Compound 4c triggered cell cycle arrest at the G1/S phase and significantly increased the percentage of apoptotic cells in MCF-7 cell lines.[6]
-
Compound 8 induced apoptosis in the pre-G1 phase and caused cell cycle arrest at the G1 and S phases.[7]
-
Compound 5b arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cells.[3]
-
Compound 39 and 43 induced cytotoxicity through cell cycle arrest at the G1/S and G1 phases, respectively, and promoted apoptosis.[12]
-
Compound 6a inhibited the growth of OVCAR-4 cells during the G2/M phase and increased total apoptosis by 26.8-fold.[8]
Inhibition of Key Signaling Pathways and Enzymes
Thiazole derivatives have been found to target multiple signaling pathways and enzymes that are often dysregulated in cancer.
-
VEGFR-2 Inhibition: Compound 4 and 4c have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1][6]
-
EGFR/HER2 Inhibition: Compounds 39 and 43 were identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[12]
-
PI3K/AKT/mTOR Pathway Inhibition: Certain thiazole derivatives have been shown to effectively block the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and proliferation.[8][13]
-
Tubulin Polymerization Inhibition: Compound 5b was found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer agents like colchicine.[3]
-
DHFR Inhibition: Compounds 39 and 42 were identified as effective inhibitors of Dihydrofolate Reductase (DHFR), an enzyme involved in the synthesis of nucleic acids and amino acids.[12]
-
Other Enzyme Targets: Thiazole derivatives have also been reported to inhibit other important enzymes such as aromatase, protein tyrosine kinase (PTK), and thioredoxin reductase 1 (TrxR1).[7][14]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the in vitro validation of anticancer agents.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. After the initial 24-hour incubation, the medium is replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included. The plate is incubated for an additional 48-72 hours.[6][15]
-
MTT Addition: Following the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plate is then incubated for another 4 hours at 37°C.[15]
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control wells.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the thiazole derivative at its IC50 concentration for a specified period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.[6]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Processes
The following diagrams illustrate a common experimental workflow for screening anticancer compounds and a simplified representation of a signaling pathway often targeted by thiazole derivatives.
Caption: Experimental workflow for in vitro anticancer screening.
Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.
References
- 1. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the effects of thiazole compounds on thioredoxin reductase 1 (TrxR1), glutathione S-transferase (GST), and glutathione reductase (GR) targeted human brain glioblastoma cancer (U-87 MG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Unlocking Antifungal Potential: A Comparative Analysis of 2-Phenylthiazole Analogs as CYP51 Inhibitors
For researchers and drug development professionals, the quest for novel antifungal agents with improved efficacy and reduced resistance is a paramount challenge. The fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway, remains a key target for azole antifungals. This guide provides a comparative overview of the efficacy of various 2-phenylthiazole analogs as CYP51 inhibitors, supported by experimental data and detailed methodologies to aid in the development of next-generation antifungal therapies.
Quantitative Efficacy of 2-Phenylthiazole Analogs
The following table summarizes the in vitro antifungal activity and CYP51 inhibitory potency of selected 2-phenylthiazole analogs against various fungal pathogens. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of the compound that inhibits visible fungal growth, while the half-maximal inhibitory concentration (IC50) represents the concentration required to inhibit 50% of CYP51 enzyme activity.
| Compound ID | Fungal Strain | MIC (µg/mL) | CYP51 IC50 (µM) | Reference |
| SZ-C14 | Candida albicans | 1–16 | Not Reported | [1] |
| B9 | Candida albicans (susceptible) | Not specified (potent) | Not Reported | [1][2] |
| Candida albicans (fluconazole-resistant) | Not specified (moderate) | Not Reported | [1][2] | |
| 2d | Candida albicans (ATCC 24433) | 4.75 (24h), 2.47 (48h) | Not Reported | [3] |
| Candida parapsilosis (ATCC 22019) | 2.37 (24h), 2.37 (48h) | Not Reported | [3] | |
| 2e | Candida albicans (ATCC 24433) | 2.37 (24h), 2.37 (48h) | Not Reported | [3] |
| Candida parapsilosis (ATCC 22019) | 2.47 (24h), 1.23 (48h) | Not Reported | [3] | |
| Fluconazole | Candida albicans | - | 0.31 | [4] |
| Ketoconazole | Candida albicans | - | - | [3] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) of the 2-phenylthiazole analogs are determined using the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 guidelines.[5]
1. Inoculum Preparation:
-
Yeast colonies are cultured on a non-selective agar medium (e.g., Sabouraud's dextrose agar) at 35±1°C for 18-24 hours.[5]
-
A suspension of five distinct colonies (≥1 mm in diameter) is prepared in sterile distilled water.[5]
-
The suspension is homogenized using a vortex mixer.[5]
-
The inoculum density is adjusted spectrophotometrically to a final concentration of 1-5 x 10^5 CFU/mL in the test wells.[5]
2. Microdilution Plate Preparation:
-
Two-fold serial dilutions of the test compounds are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.[6]
-
The final volume in each well is 200 µL, containing 100 µL of the fungal inoculum and 100 µL of the diluted compound.[5]
3. Incubation and Reading:
-
The plates are incubated at 35±1°C for 24 hours.[5]
-
The MIC is determined as the lowest concentration of the compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.[7] Readings can be performed visually or spectrophotometrically at 530 nm.[5]
In Vitro CYP51 Inhibition Assay (IC50 Determination)
The inhibitory activity of the 2-phenylthiazole analogs against CYP51 is assessed using a spectrophotometric assay with recombinant fungal CYP51.
1. Recombinant CYP51 Expression and Purification:
-
The gene encoding for the target fungal CYP51 (e.g., from Candida albicans) is cloned into an expression vector (e.g., pCWori) and transformed into E. coli.[8][9]
-
Protein expression is induced, and the cells are harvested.
-
The membrane fraction containing CYP51 is solubilized using a detergent.[10]
-
The recombinant CYP51 enzyme is purified using affinity chromatography (e.g., Ni-NTA).[10] The purity and concentration are determined by SDS-PAGE and CO-difference spectroscopy.[11]
2. Reconstitution of the Enzyme System:
-
A reaction mixture is prepared containing the purified recombinant CYP51, a cytochrome P450 reductase, a lipid environment (e.g., dilauroylphosphatidylcholine), and a buffer.[9]
3. Inhibition Assay:
-
The test compounds are added to the reconstituted enzyme system at various concentrations and pre-incubated.[9]
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., lanosterol) and a cofactor (e.g., NADPH).[9][12]
-
The reaction is incubated at 37°C for a specific duration.
-
The reaction is stopped, and the sterol products are extracted.
-
The conversion of the substrate to the product is quantified using methods like HPLC or GC-MS.[10]
4. Data Analysis:
-
The percentage of CYP51 inhibition is calculated for each compound concentration relative to a vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]
Visualizing the Mechanisms
To better understand the context of CYP51 inhibition and the experimental processes involved, the following diagrams are provided.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validating Ethyl 2-phenylthiazole-5-carboxylate: A Comparative Guide for Lead Compound Assessment
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Ethyl 2-phenylthiazole-5-carboxylate's performance against alternative compounds, supported by experimental data and detailed protocols.
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. This compound has emerged as a versatile lead compound, demonstrating potential in the development of novel therapeutics targeting a range of diseases, from cancer to fungal infections. This guide provides a comprehensive validation of this compound, comparing its performance with established alternatives and offering detailed experimental methodologies to support further research and development.
Executive Summary
This compound serves as a key intermediate in the synthesis of potent inhibitors of crucial biological targets, including c-Met kinase and fungal CYP51. While direct quantitative performance data for the parent compound is limited in publicly available literature, extensive research on its derivatives showcases the significant potential of this chemical scaffold. This guide will present data on key derivatives and compare them against established drugs to validate the promise of the this compound core structure.
Data Presentation: Comparative Performance Analysis
The following tables summarize the biological activity of derivatives of this compound and compare them with established therapeutic agents.
Table 1: Anticancer Activity - c-Met Kinase Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Derivative of 5-Phenylthiazole-2-carboxylic acid ethyl ester (Compound 51am) | c-Met | 2.54 | MKN-45 (Gastric Cancer) | [1] |
| Crizotinib | c-Met, ALK, ROS1 | ~5-11 | - | [2] |
| Cabozantinib | c-Met, VEGFR2, RET, AXL | - | - | [3] |
| Foretinib | c-Met, VEGFR2 | - | - | [1] |
Table 2: Antifungal Activity - CYP51 Inhibition
| Compound | Organism | MIC (µg/mL) | Reference |
| Phenylthiazole Derivative (Compound 1) | Candida albicans | 0.25 - 2 | [4] |
| Phenylthiazole Derivative (Compound 1) | Candida auris | 0.25 - 2 | [4] |
| Phenylthiazole Derivative (Compound 1) | Cryptococcus neoformans | 0.50 | [4][5] |
| Phenylthiazole Derivative (Compound 1) | Aspergillus fumigatus | 0.50 | [4][5] |
| Fluconazole | Candida albicans | 2 - 8 | [5] |
| Amphotericin B | Cryptococcus neoformans | 1 | [5] |
Table 3: Comparative Xanthine Oxidase Inhibitors (Alternative Application)
| Compound | Target | IC50 | Ki | Reference |
| Febuxostat | Xanthine Oxidase | 1.8 nM | 0.6 nM | [6][7] |
| Allopurinol | Xanthine Oxidase | 2.9 µM | - | [6][8] |
Table 4: Comparative Kinase Inhibitors (Alternative Application)
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Dasatinib | Bcr-Abl, Src family | <1 | K562 | [9] |
| Imatinib | Bcr-Abl | - | K562 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro c-Met Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against c-Met kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human c-Met kinase, a specific peptide substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Include a positive control (a known c-Met inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a radiometric assay using [γ-33P]-ATP.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and prepare a standardized inoculum suspension in a liquid medium (e.g., RPMI-1640).
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in the liquid medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on a cancer cell line.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MKN-45) in a 96-well plate at a density of approximately 4 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO) for 48 hours. Use 0.1% DMSO as a negative control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: c-Met signaling pathway and the point of inhibition.
Caption: Fungal ergosterol biosynthesis and CYP51 inhibition.
Caption: General workflow for lead compound validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-MET [abbviescience.com]
- 4. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Efficacy of Phenylthiazole Derivatives Against Drug-Resistant Fungi: A Comparative Analysis
The escalating threat of multidrug-resistant fungal infections necessitates the urgent development of novel antifungal agents. Among the promising candidates, derivatives of the phenylthiazole scaffold have demonstrated significant potential in combating resilient fungal pathogens. This guide provides a comparative analysis of the efficacy of various phenylthiazole derivatives against drug-resistant fungi, supported by available experimental data. While specific data for ethyl 2-phenylthiazole-5-carboxylate derivatives is limited in the current literature, the broader class of phenylthiazole compounds offers valuable insights into the potential of this chemical family as a source of new antifungal therapies. The primary mechanism of action for many of these compounds is the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Comparative Antifungal Activity
The in vitro antifungal activity of phenylthiazole derivatives has been evaluated against a range of clinically relevant drug-resistant fungal strains, primarily from the Candida species. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key metric for assessing antifungal potency. The following tables summarize the MIC values of representative phenylthiazole derivatives compared to the standard antifungal drug, fluconazole.
Table 1: Antifungal Activity of Phenylthiazole Derivatives against Fluconazole-Resistant Candida albicans
| Compound ID | Chemical Class | MIC (µg/mL) against Fluconazole-Resistant C. albicans | Reference Fluconazole MIC (µg/mL) |
| Compound 1 | Phenylthiazole | 2 | >64 |
| Compound B9 | 2-Phenylthiazole | 2 - 8 | >64 |
| SZ-C14 | 2-Phenylthiazole | 1 - 16 | >64 |
Table 2: Broad-Spectrum Antifungal Activity of a Phenylthiazole Derivative (Compound 1)
| Fungal Species | Strain Resistance | MIC of Compound 1 (µg/mL) | MIC of Fluconazole (µg/mL) |
| Candida auris | Often multidrug-resistant | 2 | >64 |
| Candida glabrata | Fluconazole-resistant | 0.25 - 1 | 16 - 32 |
| Candida parapsilosis | - | 0.5 - 1 | 0.5 - 1 |
| Candida tropicalis | - | 1 | 0.5 - 1 |
| Cryptococcus neoformans | - | 0.5 | 8 |
| Aspergillus fumigatus | - | 2 - 4 | >64 |
Experimental Protocols
The determination of the antifungal susceptibility of these compounds is predominantly carried out using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against fungal isolates.
Materials:
-
Test compounds (e.g., phenylthiazole derivatives)
-
Standard antifungal agents (e.g., fluconazole)
-
Fungal isolates (e.g., drug-resistant Candida species)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: The test compounds and standard antifungals are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Serial Dilutions: Serial twofold dilutions of the stock solutions are prepared in the 96-well plates using RPMI-1640 medium to achieve a range of final test concentrations.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also prepared.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for the phenylthiazole derivatives.
Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by phenylthiazole derivatives.
Conclusion
The available data strongly suggest that phenylthiazole derivatives represent a promising class of compounds with potent antifungal activity against a variety of drug-resistant fungal pathogens. Their mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid basis for their efficacy. While the antifungal potential of the broader phenylthiazole class is evident, further research focusing specifically on this compound derivatives is warranted. Such studies would be invaluable in elucidating the structure-activity relationships within this specific subclass and advancing the development of new, effective therapies to combat the growing challenge of antifungal resistance. The detailed experimental protocols and methodologies provided herein offer a framework for the continued investigation and comparative analysis of these and other novel antifungal candidates.
Comparative Docking Analysis of 2-Phenylthiazole Inhibitors Across Various Therapeutic Targets
A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of 2-phenylthiazole derivatives, providing insights into their binding affinities and interactions with key biological targets. This report includes quantitative data, detailed experimental protocols, and a visual representation of the general workflow.
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a diverse range of proteins involved in various disease pathways. Molecular docking studies are crucial in elucidating the binding modes and predicting the affinity of these inhibitors, thereby guiding the rational design of more potent and selective drug candidates. This guide provides a comparative overview of docking studies performed on 2-phenylthiazole inhibitors targeting different proteins, supported by quantitative data and detailed methodologies.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the quantitative data from various docking studies, showcasing the binding energies and inhibitory constants of representative 2-phenylthiazole derivatives against their respective targets.
| Target Protein | Inhibitor Series | Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| E. faecalis Sortase A | Phenylthiazoles within a pentacyclic system | C1 | -8.5 | 1.1 µM | [1] |
| C2 | -8.3 | 1.6 µM | [1] | ||
| C3 | -8.7 | 0.7 µM | [1] | ||
| C4 | -8.9 | 0.5 µM | [1] | ||
| C5 | -8.8 | 0.6 µM | [1] | ||
| C6 | -8.4 | 1.3 µM | [1] | ||
| C7 | -8.6 | 0.9 µM | [1] | ||
| C8 | -9.2 | 0.3 µM | [1] | ||
| S. aureus Sortase A | Phenylthiazoles within a pentacyclic system | C1 | -6.5 | 28.9 µM | [1] |
| C2 | -6.4 | 35.8 µM | [1] | ||
| C3 | -6.7 | 20.1 µM | [1] | ||
| C4 | -6.9 | 13.9 µM | [1] | ||
| C5 | -6.8 | 16.7 µM | [1] | ||
| C6 | -6.6 | 24.3 µM | [1] | ||
| C7 | -6.7 | 20.1 µM | [1] | ||
| C8 | -7.1 | 9.7 µM | [1] | ||
| Tubulin | Bis-thiazole derivative | 5c | -13.88 | IC50: 2.95 µM | [2] |
| 6d | -13.09 | IC50: 5.00 µM | [2] | ||
| FabH | N-substituted thiazole derivatives | S2, S6, S7, S8, S9 | Not specified | Not specified | [3] |
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the reliability of the results. Below are detailed protocols from the cited literature, providing a framework for conducting similar comparative analyses.
Molecular Docking Protocol for Sortase A Inhibitors[1]
-
Protein Preparation: The three-dimensional structure of S. aureus Sortase A was obtained from the Protein Data Bank (PDB ID: 1IJA). For E. faecalis Sortase A, a homology model was generated due to the absence of a crystal structure.
-
Ligand Preparation: The 2-phenylthiazole derivatives (C1-C8) were synthesized and their structures were built and optimized using molecular modeling software.
-
Docking Simulation: Molecular docking was performed to predict the binding mode and affinity of the ligands to the catalytic site of both Sortase A enzymes.
-
Analysis: The docking results, including binding energies and inhibition constants (Ki), were calculated and analyzed. Visualization of the docked poses was performed using software like PyMol and UCSF Chimera to understand the key interactions.
Molecular Docking Protocol for CYP51 Inhibitors[4][5]
-
Target Selection: Lanosterol 14α-demethylase (CYP51) was identified as the target for antifungal 2-phenylthiazole derivatives.
-
Lead Compound Docking: An initial docking study was conducted on a lead compound to understand its binding mode within the CYP51 active site.
-
Rational Design: Based on the initial docking results, new 2-phenylthiazole derivatives were designed to optimize interactions with the target protein.
-
Comparative Docking: The newly designed compounds were docked into the CYP51 active site to predict their binding affinities and compare them with the lead compound.
Molecular Docking Protocol for p56lck Inhibitors[6]
-
Protein Structure Retrieval: The crystal structure of the LCK kinase domain was obtained from the Protein Data Bank.
-
Ligand Design: A series of benzothiazole-thiazole hybrids were designed as potential p56lck inhibitors.
-
Docking Software: The GLIDE module from Schrödinger was used to perform the docking calculations.
-
Comparative Analysis: The docking poses and scores of the designed compounds were compared with standard p56lck inhibitors like dasatinib to evaluate their potential as competitive inhibitors.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for a comparative molecular docking study, from target selection to the final analysis.
Caption: A generalized workflow for comparative molecular docking studies.
This guide highlights the utility of comparative docking studies in the evaluation of 2-phenylthiazole inhibitors. By systematically comparing binding affinities and interaction patterns, researchers can gain valuable insights to accelerate the discovery of novel therapeutics. The provided data and protocols serve as a valuable resource for professionals in the field of drug design and development.
References
In Vivo Performance of Ethyl 2-phenylthiazole-5-carboxylate Analogs: A Comparative Guide
For researchers and drug development professionals, this guide provides a comparative overview of the in vivo testing of Ethyl 2-phenylthiazole-5-carboxylate analogs and related thiazole derivatives in animal models. The following sections detail their performance in antifungal, anti-inflammatory, and anticancer studies, supported by experimental data and methodologies.
The thiazole scaffold, a five-membered heterocyclic ring containing nitrogen and sulfur, is a prominent feature in a multitude of biologically active compounds. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antifungal, anti-inflammatory, and anticancer properties. This guide focuses on the in vivo evaluation of analogs structurally related to this compound, presenting a comparative analysis of their efficacy and underlying mechanisms where available.
Antifungal Activity
Thiazole derivatives have emerged as promising candidates in the development of new antifungal agents. In vivo studies have demonstrated the potential of these compounds in combating fungal infections.
One notable study investigated the efficacy of a phenylthiazole derivative, 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT), in animal models of cryptococcosis and candidiasis. In a murine model of systemic candidiasis, treatment with CHT at a dose of 10 mg/kg/day resulted in a significant reduction in the fungal burden in the kidneys, comparable to the effects of the standard antifungal drug fluconazole.
Another study focused on a new benzothiazole derivative, 6-amino-2-n-pentylthiobenzothiazole (APB), for the treatment of generalized candidosis in mice.[1] An optimal dose of 100 mg/kg of APB led to the survival of 25% of the mice after 14 days, and importantly, Candida albicans was not detected in the kidneys of the sacrificed mice from this treatment group.[1] In contrast, while 80% of mice survived with ketoconazole therapy, the fungus was still present in their kidneys.[1]
Table 1: In Vivo Antifungal Activity of Thiazole Analogs
| Compound | Fungal Infection Model | Animal Model | Dose | Key Findings | Reference |
| 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT) | Systemic Candidiasis | Mice | 10 mg/kg/day | Significant reduction in kidney fungal burden, comparable to fluconazole. | |
| 6-amino-2-n-pentylthiobenzothiazole (APB) | Generalized Candidosis | Mice | 100 mg/kg | 25% survival after 14 days; eradication of C. albicans from kidneys.[1] | [1] |
Experimental Protocols
Systemic Candidiasis Model:
-
Animal Model: Mice.
-
Infection: Intravenous injection of Candida albicans.
-
Treatment: Intraperitoneal injections of the test compound (e.g., CHT at 10 mg/kg/day) or a control drug (e.g., fluconazole).
-
Endpoint: Fungal burden in organs (e.g., kidneys) is determined by colony-forming unit (CFU) counts after a set treatment period.
Generalized Candidosis Model:
-
Animal Model: Mice.
-
Infection: Intravenous injection of Candida albicans.
-
Treatment: Administration of the test compound (e.g., APB at 50, 100, or 250 mg/kg) or a standard drug (e.g., ketoconazole at 50 mg/kg).
-
Endpoint: Survival rate over a defined period (e.g., 14 days) and fungal presence in organs like the kidneys.[1]
Workflow for In Vivo Antifungal Testing
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of thiazole derivatives in various animal models.
A series of substituted phenylthiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model.[2] One of the nitro-substituted thiazole derivatives demonstrated better anti-inflammatory activity at the 3rd hour compared to the standard drug, nimesulide.[2]
Table 2: In Vivo Anti-inflammatory Activity of Phenylthiazole Analogs
| Compound Class | Animal Model | Assay | Dose | Key Findings | Reference |
| Substituted Phenylthiazoles | Rats | Carrageenan-induced paw edema | Not specified | A nitro-substituted derivative showed better activity at 3 hours than nimesulide.[2] | [2] |
| Substituted Phenylthiazoles | Rats | Formalin-induced paw edema | Not specified | Appreciable anti-inflammatory activity observed. | [2] |
Experimental Protocols
Carrageenan-Induced Rat Paw Edema:
-
Animal Model: Wistar albino rats.
-
Procedure: A sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered to the hind paw of the rats to induce edema.
-
Treatment: The test compounds or a standard anti-inflammatory drug are administered orally or intraperitoneally prior to carrageenan injection.
-
Endpoint: The paw volume is measured at different time intervals (e.g., 1, 2, 3 hours) after carrageenan administration, and the percentage inhibition of edema is calculated.
Rat Paw Edema Experimental Workflow
Anticancer Activity
The in vivo anticancer potential of thiazole derivatives has been explored, although specific data on this compound analogs remains limited. However, studies on structurally related compounds provide valuable insights.
A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib.[3] One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib.[3] However, its activity against mammary and colon carcinoma cell lines was significantly lower.[3]
Table 3: In Vitro Antiproliferative Activity of a 2-Amino-thiazole-5-carboxamide Derivative
| Compound | Cell Line | IC50 (µM) | Comparison | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | Comparable to Dasatinib | High Potency | [3] |
| MCF-7 (Breast Cancer) | 20.2 | Less active than Dasatinib | [3] | |
| HT-29 (Colon Cancer) | 21.6 | Less active than Dasatinib | [3] |
Note: In vivo data for this specific compound was not provided in the search results.
Experimental Protocols
While specific in vivo protocols for this compound analogs in cancer models were not detailed in the provided search results, a general workflow for in vivo anticancer testing is described below.
Xenograft Model in Immunocompromised Mice:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compounds are administered via a suitable route (e.g., oral, intraperitoneal).
-
Endpoint: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Xenograft Model Workflow for Anticancer Testing
Signaling Pathways
While the precise signaling pathways modulated by this compound analogs are not extensively detailed in the available literature, related thiazole compounds have been shown to target key cellular pathways. For instance, some 2-(aminoheteroaryl)-thiazole-5-carboxamide analogs have been identified as potent inhibitors of the Src-family kinase p56(Lck), a crucial enzyme in T-cell signaling and a target for anti-inflammatory therapies.
Inhibition of Lck Signaling by Thiazole Analogs
Conclusion
The in vivo data for analogs of this compound and related thiazole derivatives demonstrate their significant potential as therapeutic agents. Promising antifungal, anti-inflammatory, and anticancer activities have been observed in various animal models. However, further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and specific molecular targets of this compound analogs to advance their development as clinical candidates. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
Benchmarking New Thiazole Derivatives Against Existing Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for more effective and less toxic anticancer therapeutics is a continuous endeavor in medicinal chemistry. Thiazole derivatives have emerged as a highly promising class of compounds, with many exhibiting significant anticancer properties.[1][2][3] This guide provides an objective comparison of newly developed thiazole derivatives against established anticancer drugs, supported by experimental data and detailed protocols. The unique chemical structure of the thiazole scaffold allows it to interact with various biological targets implicated in cancer progression, leading to mechanisms such as the inhibition of cell proliferation, interference with key signaling pathways, and induction of apoptosis (programmed cell death).[1][4] Several thiazole-based drugs, including Dasatinib and Ixazomib, have already been approved for clinical use, encouraging further research into this versatile heterocyclic core.[1]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects (IC₅₀ values) of several recently synthesized thiazole derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. For benchmarking, data for the established anticancer drugs Staurosporine and Doxorubicin are included. Lower IC₅₀ values indicate higher potency.
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Molecular Target(s) / Pathway | Reference Drug | Reference Drug IC₅₀ (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2, Cell Cycle Arrest | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| Thiazole Derivative 4i | SaOS-2 (Bone) | 0.190 ± 0.045 (µg/mL) | EGFR | - | - |
| Thiazole Derivative 2f | MCF-7 (Breast) | 7.7 | Apoptosis Induction | Doxorubicin | ~0.8 - 1.2 |
| Thiazole Derivative 2i | MCF-7 (Breast) | 8.0 | Apoptosis Induction | Doxorubicin | ~0.8 - 1.2 |
Data synthesized from multiple recent studies.[4][5][6]
Key Experimental Protocols
The data presented above is typically generated using a series of standardized in vitro assays to determine the efficacy and mechanism of action of the novel compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives or a reference drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for 3-4 hours to allow viable cells with active mitochondrial dehydrogenases to convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated from the dose-response curve.[5][6][7]
Apoptosis Determination (Annexin V-FITC/PI Assay)
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a defined period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with a phosphate-buffered saline (PBS) solution.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)[6]
-
Cell Cycle Analysis
This assay determines the stage of the cell cycle at which the compound exerts its antiproliferative effects.
Methodology:
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of each cell is measured by a flow cytometer. The resulting histogram shows the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), allowing researchers to identify if the compound causes cell cycle arrest at a specific phase.[6]
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of signaling pathways that control cell growth, proliferation, and survival.[8] The PI3K/AKT/mTOR pathway is a key pathway that is often dysregulated in cancer and is a common target for thiazole-based inhibitors.[9]
Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by new thiazole derivatives.
General Experimental Workflow
The screening and evaluation of new anticancer compounds follow a structured workflow, starting from initial synthesis and culminating in detailed mechanistic studies.
Caption: General workflow for the in vitro evaluation of new anticancer thiazole derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Promising Targets in Anti-cancer Drug Development: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 2-phenylthiazole-5-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-phenylthiazole-5-carboxylate. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety and environmental protection. Improper disposal of this chemical may pose significant health risks and lead to environmental contamination. This guide outlines the necessary steps for safe handling and disposal in accordance with general safety protocols for hazardous chemical waste.
While a specific Safety Data Sheet (SDS) for this compound was not located, the disposal procedures outlined below are based on best practices for handling structurally similar thiazole and carboxylate ester compounds.[1][2][3][4] It is imperative to treat this compound as hazardous waste in the absence of specific data to the contrary.[5][6][7][8]
Hazard Assessment and Safety Precautions
Based on the general properties of thiazole derivatives and carboxylate esters, this compound should be handled with caution. The following table summarizes the potential hazards.
| Hazard Category | Potential Hazard Description | Disposal Consideration |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled.[3][9] | Avoid direct contact. Use appropriate Personal Protective Equipment (PPE). Dispose of as hazardous chemical waste.[3] |
| Skin/Eye Irritation | May cause skin and eye irritation.[10] | Wear chemical-resistant gloves, protective clothing, and eye/face protection.[3] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[3] | Prevent release to the environment. Do not allow to enter drains or waterways.[3] |
| Flammability | Thiazole and its derivatives can be flammable.[1] | Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Chemical Incompatibility | Avoid contact with strong oxidizing agents, acids, and bases.[3][11] | Store separately from incompatible materials. |
Step-by-Step Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including but not limited to:
-
Waste Collection:
-
All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected in a designated hazardous waste container.[3][4][8]
-
The container must be compatible with the chemical, properly sealed to prevent leaks, and clearly labeled.[12][13][14]
-
-
Labeling:
-
Storage:
-
Spill Management:
-
In the event of a small spill, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][4] Do not use combustible materials like paper towels to absorb the main spill.[1]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[4]
-
Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1][4]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1][12]
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[2][15]
-
Provide the waste disposal company with all available information about the chemical.[4]
-
All waste must be handled in accordance with local, state, and federal regulations.[11] Never dispose of this chemical down the drain or in the regular trash.[12][16]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided in this guide is based on general principles of laboratory safety and hazardous waste management. Always consult the specific Safety Data Sheet (SDS) for any chemical and your institution's environmental health and safety (EHS) office for detailed and definitive disposal procedures.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Safe Laboratory Hazardous Waste Disposal Tips [emsllcusa.com]
- 8. vumc.org [vumc.org]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. aaronchem.com [aaronchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Chemical Safety | Facilities | Vanderbilt University [vanderbilt.edu]
- 16. acs.org [acs.org]
Personal protective equipment for handling Ethyl 2-phenylthiazole-5-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-phenylthiazole-5-carboxylate (CAS No. 172678-67-0), a key intermediate in various research and development applications. The following procedures are based on available safety data sheets for the compound and structurally similar chemicals.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always precede the handling of any chemical. For this compound, the following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications & Best Practices | Purpose |
| Eye & Face Protection | Safety Goggles/Face Shield | Wear chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield is recommended when there is a significant risk of splashing. | To protect eyes and face from splashes, mists, or dust. |
| Hand Protection | Chemical-Resistant Gloves | Use impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. Employ proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use. | To prevent direct skin contact and potential absorption. |
| Body Protection | Laboratory Coat/Protective Suit | A long-sleeved laboratory coat is mandatory. For operations with a higher risk of exposure, a full chemical-resistant suit may be necessary. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or if dust/aerosols are generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used. | To prevent inhalation of potentially harmful dust, vapors, or mists. |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic procedure is critical for safe and efficient laboratory operations involving this compound.
1. Pre-Experiment Preparation:
-
Information Review: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Work Area Setup: Ensure the designated work area, preferably a chemical fume hood, is clean, uncluttered, and fully operational.
-
Safety Equipment Check: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
PPE Assembly: Gather all required PPE and inspect it for defects.
-
Waste Management: Prepare a clearly labeled, sealed container for hazardous waste.
2. Chemical Handling:
-
Personal Protection: Don all required PPE before handling the chemical.
-
Containment: Conduct all transfers and manipulations of the chemical within the chemical fume hood to minimize inhalation exposure.
-
Dispensing: Use appropriate tools (e.g., spatula, powder funnel) to handle the solid. Avoid creating dust.
-
Spill Prevention: Keep the primary container tightly sealed when not in use. Use secondary containment for transport and storage.
3. Spill Management:
-
Minor Spills: For small spills, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust generation. Place it into the designated hazardous waste container. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: In the event of a large spill, evacuate the immediate area, alert others, and follow your institution's emergency response procedures.
4. Post-Handling and Decontamination:
-
Surface Cleaning: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.
-
Waste Disposal: All contaminated materials, including disposable PPE, must be placed in the designated hazardous waste container. Do not dispose of this chemical in standard trash or down the drain.
-
Waste Segregation: Store chemical waste separately from incompatible materials.
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
5. Personal Hygiene:
-
PPE Removal: Remove PPE in the correct sequence to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
